molecular formula C10H14N6O4 B8737438 8-Amino-2'-deoxyguanosine CAS No. 13389-04-3

8-Amino-2'-deoxyguanosine

Cat. No.: B8737438
CAS No.: 13389-04-3
M. Wt: 282.26 g/mol
InChI Key: BLLHHAGUCLNWQL-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-2'-deoxyguanosine (8-Amino-dG) is a modified purine nucleoside analog where a primary amino group substitutes the hydrogen at the 8-position of the guanine base. This modification is significant in biochemical research due to its impact on nucleic acid structure and function. It is characterized as a duplex-destabilizing agent and is applied in mutagenesis studies . A key feature of guanine derivatives substituted at the 8-position with an aminoaryl group is their susceptibility to facile aerial oxidation . The oxidative process for these compounds involves a contraction of the pyrimidine ring, leading to the formation of spiro compounds as confirmed by X-ray crystallography . This property is of particular interest in studies of oxidative DNA damage and nucleoside chemistry. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13389-04-3

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

2,8-diamino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H14N6O4/c11-9-14-7-6(8(19)15-9)13-10(12)16(7)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H2,12,13)(H3,11,14,15,19)/t3-,4+,5+/m0/s1

InChI Key

BLLHHAGUCLNWQL-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2N)CO)O

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: The Role of 8-Amino-dG in 2-Nitropropane Induced Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitropropane (2-NP) is a potent hepatocarcinogen and industrial solvent that presents a unique toxicological profile. While oxidative stress is a known component of its mechanism, the formation of 8-amino-2'-deoxyguanosine (8-amino-dG) represents a distinct, nitrogen-driven alkylation event that parallels arylamine carcinogenesis. Unlike the ubiquitous oxidative lesion 8-oxo-dG, 8-amino-dG is a direct product of a reactive nitrenium ion attack. This guide delineates the mechanistic formation, specific analytical detection, and biological consequences of this lesion, providing a robust framework for researchers investigating nitroalkane toxicity.

Mechanistic Origins: From Solvent to Adduct

The genotoxicity of 2-NP is not merely a function of oxidative stress but a result of metabolic activation. The pathway diverges from standard P450-mediated hydroxylation, relying instead on the denitrification of the propane-2-nitronate anion.

The Nitronate-Nitrenium Axis

2-NP exists in equilibrium with its anionic form, propane-2-nitronate. This anion is the substrate for hepatic enzymes (including CYP2E1 and potentially sulfotransferases) that convert it into a radical intermediate. The critical step is the generation of the nitrenium ion (


)  or a radical equivalent, which acts as the ultimate electrophile.

Key Insight: The formation of 8-amino-dG is evidence of an aminating species (


) attacking the C8 position of guanine. This is chemically distinct from the hydroxyl radical (

) attack that yields 8-oxo-dG.
Pathway Visualization

The following diagram illustrates the dual-pathway nature of 2-NP toxicity: the oxidative route (ROS) and the specific nitrogenous route (Amination).

G NP 2-Nitropropane (2-NP) Nitronate Propane-2-Nitronate (Anionic Form) NP->Nitronate pH Equilibrium Metabolism Metabolic Activation (CYP2E1 / Peroxidase) Nitronate->Metabolism ROS Reactive Oxygen Species (Superoxide/Hydroxyl Radical) Metabolism->ROS Denitrification Nitrenium Nitrenium Ion (NH2+) or Aminating Radical Metabolism->Nitrenium N-activation OxoG 8-oxo-dG (Oxidative Lesion) ROS->OxoG C8 Oxidation AminoG 8-amino-dG (Amination Lesion) Nitrenium->AminoG C8 Amination

Figure 1: Divergent metabolic pathways of 2-Nitropropane leading to distinct DNA lesions.

The Lesion: 8-Amino-dG vs. 8-Oxo-dG

Understanding the structural and thermodynamic differences between these two lesions is critical for selecting the correct detection method and understanding mutational signatures.

Feature8-Oxo-dG (7,8-dihydro-8-oxoguanine)8-Amino-dG (8-aminoguanine)
Origin ROS attack (OH radical)Electrophilic attack (Nitrenium ion)
Chemical Nature Oxidation (Carbonyl at C8)Amination (Amino group at C8)
Helix Stability Destabilizing; promotes syn conformationLess destabilizing; capable of stable base pairing
Mutagenicity High (G

T transversions)
Moderate (G

T transversions)
Repair Mechanism Well-defined (OGG1, MUTYH)Unknown / Poorly Defined
Detection HPLC-ECD (High signal), LC-MS/MSHPLC-ECD (Distinct potential), LC-MS/MS

Analytical Methodologies

Accurate quantification of 8-amino-dG requires separating it from the more abundant 8-oxo-dG and unmodified nucleosides. The following protocols are designed for high sensitivity and specificity.

Sample Preparation: Enzymatic Hydrolysis

Note: Acid hydrolysis degrades the sugar backbone, yielding the free base (8-aminoguanine). Enzymatic hydrolysis preserves the nucleoside (8-amino-dG).

  • DNA Isolation: Extract DNA using a high-purity kit (e.g., chaotropic salt method) to minimize oxidation during workup. Add Desferrioxamine (0.1 mM) to all buffers to chelate iron and prevent artifactual oxidation.

  • Digestion Cocktail:

    • Incubate 50 µg DNA with Nuclease P1 (2 Units) in 30 mM sodium acetate (pH 5.3) for 2 hours at 37°C.

    • Adjust pH to 8.0 with Tris-HCl.

    • Add Alkaline Phosphatase (1 Unit) and incubate for 1 hour at 37°C.

  • Filtration: Filter through a 3 kDa molecular weight cutoff (MWCO) spin filter to remove enzymes.

Protocol A: LC-MS/MS Quantification (Gold Standard)

This method provides definitive structural identification.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient: 0-5 min (1% B), 5-15 min (linear to 20% B), 15-20 min (wash 90% B).

  • MRM Transitions:

    • 8-Amino-dG: m/z 283

      
       167 (Loss of deoxyribose).
      
    • 8-Oxo-dG: m/z 284

      
       168.
      
    • dG (Internal Std): m/z 268

      
       152.
      
  • Validation: Use stable isotope-labeled internal standards (

    
    -8-oxo-dG) if available, or standard addition for 8-amino-dG.
    
Protocol B: HPLC-ECD (Electrochemical Detection)

For laboratories without MS, ECD is highly sensitive for electroactive guanine adducts.

  • Detector: Coulometric Array (e.g., Thermo Scientific Dionex CoulArray).

  • Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 50 mM Sodium Phosphate (pH 5.5), 2% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Applied Potentials:

    • Channel 1: +100 mV (Screening)

    • Channel 2: +300 mV (8-Oxo-dG oxidation)

    • Channel 3: +450 mV to +600 mV (Target for 8-Amino-dG oxidation - Verify with standard)

  • Note: 8-Amino-dG typically elutes after 8-oxo-dG due to the amino group altering pKa and hydrophobicity.

Analytical Workflow Diagram

Workflow Sample Tissue/Cell Sample Extraction DNA Extraction (+ Desferrioxamine) Sample->Extraction Digestion Enzymatic Hydrolysis (Nuclease P1 + Alk Phos) Extraction->Digestion Filter 3kDa MWCO Filtration Digestion->Filter Analysis Analysis Choice Filter->Analysis LCMS LC-MS/MS (MRM: 283 -> 167) Analysis->LCMS ECD HPLC-ECD (Potential: +400-600mV) Analysis->ECD

Figure 2: Step-by-step analytical workflow for isolating and quantifying 8-amino-dG.

Biological Consequences: The Repair Enigma

The persistence of 8-amino-dG in the genome is a critical factor in 2-NP carcinogenicity. Unlike 8-oxo-dG, which has a dedicated "search and destroy" system (the GO system: OGG1, MUTYH, MTH1), 8-amino-dG appears to evade efficient repair.

  • Mutagenic Potential:

    • 8-Amino-dG is mutagenic in both bacterial and mammalian systems.

    • It primarily induces G

      
       T transversions .
      
    • Mechanism: The amino group at C8 can interfere with Hoogsteen edge hydrogen bonding or alter the syn/anti equilibrium, leading to mispairing with Adenine during replication.

  • Polymerase Bypass:

    • Studies indicate that mammalian DNA polymerases (e.g., Pol

      
      , Pol 
      
      
      
      ) and viral reverse transcriptases can bypass 8-amino-dG more efficiently than 8-oxo-dG.
    • Implication: High bypass efficiency coupled with low repair rates leads to the rapid fixation of mutations in the daughter strand.

  • The Repair Gap:

    • Current literature highlights a significant knowledge gap: No specific glycosylase has been definitively identified that excises 8-amino-dG with the same efficiency as OGG1 excises 8-oxo-dG.

    • This suggests that 8-amino-dG may be a "stealth" lesion, accumulating over time during chronic 2-NP exposure and driving hepatocarcinogenesis through persistent mutagenesis.

References

  • Site-specifically located this compound: thermodynamic stability and mutagenic properties in Escherichia coli. Source: Nucleic Acids Research (NIH/PMC) URL:[Link]

  • 8-Aminoguanine: a base modification produced in rat liver nucleic acids by the hepatocarcinogen 2-nitropropane. Source: Chemical Research in Toxicology (PubMed) URL:[Link]

  • 8-Amino-dG-CE Phosphoramidite - Product Profile. Source: Glen Research URL:[Link]

  • Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Source: Biochemical Journal (PMC) URL:[Link]

  • Metabolism of the genotoxicant 2-nitropropane to a nitric oxide species. Source: Chemico-Biological Interactions (PubMed) URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 8-Amino-2'-deoxyguanosine DNA Duplexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of nucleobases provides a powerful tool for modulating the structure and function of DNA. 8-Amino-2'-deoxyguanosine (8-amino-dG), a derivative of deoxyguanosine, has garnered significant interest due to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the thermodynamic stability of DNA duplexes containing 8-amino-dG. We will delve into the synthesis of 8-amino-dG modified oligonucleotides, detailed protocols for assessing their thermodynamic properties using UV thermal denaturation and circular dichroism spectroscopy, and an analysis of the resulting data. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the impact of this modification on DNA duplex stability, a critical parameter in the development of novel diagnostics and therapeutics.

Introduction: The Significance of this compound in DNA

This compound is a purine analog where an amino group replaces the hydrogen atom at the C8 position of guanine. This modification has been studied in various contexts, including its formation as a DNA lesion resulting from exposure to certain mutagens like 2-nitropropane, a component of cigarette smoke[1][2]. Beyond its role as a marker of DNA damage, the introduction of an 8-amino group offers intriguing possibilities for rationally designing DNA structures with altered properties. The additional amino group can influence base stacking interactions, hydrogen bonding patterns, and the overall conformational dynamics of the DNA duplex. Understanding the thermodynamic consequences of incorporating 8-amino-dG is paramount for its application in fields such as antigene therapy, where the stability of DNA triplexes is enhanced, and in the development of DNA-based nanostructures[2][3].

Thermodynamic studies have shown that a single 8-amino-dG modification generally destabilizes the DNA duplex, though not to a large extent[1]. The degree of destabilization is less pronounced than that observed for the more common oxidative lesion, 8-oxo-2'-deoxyguanosine (8-oxo-dG)[1]. Circular dichroism (CD) spectroscopy has revealed that the incorporation of 8-amino-dG does not cause a major distortion of the global right-handed B-DNA helical structure[1][2]. The stability of a duplex containing 8-amino-dG is also dependent on the identity of the opposing base, following the order C > T > G > A, which is the same trend observed for unmodified guanine[1][2].

This guide will provide the practical framework for synthesizing oligonucleotides containing 8-amino-dG and rigorously characterizing their thermodynamic stability.

Synthesis of this compound Modified Oligonucleotides

The site-specific incorporation of 8-amino-dG into a DNA oligonucleotide is achieved through standard solid-phase phosphoramidite chemistry. The key component for this synthesis is the 8-Amino-dG-CE Phosphoramidite, which is commercially available from suppliers like Glen Research[2].

The Building Block: 8-Amino-dG-CE Phosphoramidite

The phosphoramidite monomer (5'-Dimethoxytrityl-N2,N8-bis(dimethylaminomethylidine)-8-amino-2'-deoxyGuanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is designed for seamless integration into automated DNA synthesis protocols. The exocyclic amino groups at the N2 and N8 positions are protected with dimethylaminomethylene groups to prevent side reactions during oligonucleotide assembly.

Automated DNA Synthesis Workflow

The synthesis of an oligonucleotide containing 8-amino-dG follows the standard cycle of detritylation, coupling, capping, and oxidation.

Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle Start Start with Solid Support Detritylation 1. Detritylation (Remove 5'-DMT group) Start->Detritylation Coupling 2. Coupling (Add 8-Amino-dG phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Elongation Repeat for subsequent bases Oxidation->Elongation Chain Elongation Elongation->Detritylation Cleavage 5. Cleavage & Deprotection Elongation->Cleavage Final Cycle

Caption: Automated synthesis cycle for incorporating 8-amino-dG.

Critical Step: Deprotection

Proper deprotection is crucial for obtaining the final, unmodified oligonucleotide. For 8-amino-dG-containing oligonucleotides, a specific deprotection protocol is recommended to ensure complete removal of the protecting groups without degrading the 8-amino-dG moiety.

Protocol:

  • Cleave the oligonucleotide from the solid support and deprotect using a solution of ammonium hydroxide containing 0.1 M 2-mercaptoethanol.

  • Incubate the solution at 55°C for 20 hours[2].

  • Purify the deprotected oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Causality: The use of 2-mercaptoethanol in the deprotection solution is essential to prevent oxidative degradation of the 8-amino-dG residue, which is susceptible to oxidation under standard deprotection conditions[4]. The extended incubation at an elevated temperature ensures the complete removal of the resilient dimethylaminomethylene protecting groups[2].

Thermodynamic Analysis by UV Thermal Denaturation

UV thermal denaturation, or UV melting, is the gold standard for determining the thermodynamic stability of DNA duplexes. This technique relies on the hyperchromic effect, where the absorbance of a DNA solution at 260 nm increases as the duplex denatures into single strands[5].

Experimental Protocol: UV Melting

Materials:

  • Purified oligonucleotide containing 8-amino-dG and its complementary strand.

  • Melting Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • UV-Vis spectrophotometer with a Peltier temperature controller.

  • Quartz cuvettes with a 1 cm pathlength.

Procedure:

  • Sample Preparation: Prepare equimolar solutions of the 8-amino-dG-containing oligonucleotide and its complementary strand in the melting buffer. A typical concentration is 2-5 µM. For Van't Hoff analysis, prepare a series of samples with varying concentrations.

  • Annealing: Heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer and equilibrate at the starting temperature (e.g., 20°C).

    • Record the absorbance at 260 nm while increasing the temperature at a constant rate, typically 0.5-1.0°C per minute, up to a final temperature where the duplex is fully denatured (e.g., 90°C)[5].

    • Ensure the absorbance values are within the linear range of the instrument (0.1 to 1.2)[3].

UV_Melting_Workflow cluster_uv UV Thermal Denaturation Workflow Prep 1. Sample Preparation (Oligos in Melting Buffer) Anneal 2. Annealing (Heat to 95°C, slow cool) Prep->Anneal Acquire 3. Data Acquisition (Measure A260 vs. Temp) Anneal->Acquire Analyze 4. Data Analysis (Melting Curve & Tm) Acquire->Analyze Thermo 5. Thermodynamic Calculation (Van't Hoff Plot) Analyze->Thermo

Caption: Workflow for UV thermal denaturation analysis.

Data Analysis: From Melting Curve to Thermodynamic Parameters
  • Melting Temperature (Tm): The Tm is the temperature at which 50% of the DNA duplex has dissociated. It is determined from the maximum of the first derivative of the melting curve (dA/dT vs. T)[6].

  • Van't Hoff Analysis: To determine the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation, a Van't Hoff analysis is performed. This requires measuring the Tm at several different oligonucleotide concentrations[7][8].

    The relationship between Tm and concentration is given by the Van't Hoff equation for a non-self-complementary duplex:

    1/Tm = (R/ΔH°)ln(CT/4) + (ΔS°/ΔH°)

    where:

    • R is the ideal gas constant (1.987 cal/mol·K).

    • CT is the total oligonucleotide strand concentration.

    By plotting 1/Tm versus ln(CT/4), a linear relationship is obtained.

    • Slope: R/ΔH°

    • Y-intercept: ΔS°/ΔH°

    From the slope and intercept, ΔH° and ΔS° can be calculated. The Gibbs free energy at 37°C (310.15 K) is then calculated using the equation:

    ΔG°37 = ΔH° - TΔS°

Representative Thermodynamic Data

The following table summarizes the thermodynamic parameters for an 11-mer DNA duplex containing a central G:C pair and its 8-amino-dG modified counterpart, as well as pairings with other bases.

Duplex Pair (X=)Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)ΔΔG°37 (kcal/mol)
Unmodified G:X
G:C48.5-69.2-193.3-11.9Ref
G:T38.0-55.9-162.2-7.7+4.2
G:G35.1-51.2-152.0-6.2+5.7
G:A33.6-47.6-142.1-5.6+6.3
8-Amino-dG:X (G:X)
G:C47.1-68.9-193.2-11.6+0.3
G:T36.1-55.8-163.6-7.3+4.6
G:G37.1-56.5-165.7-7.5+4.4
G*:A31.8-47.9-144.9-5.0+6.9

Data adapted from reference[1]. ΔΔG°37 is the change in free energy relative to the unmodified G:C duplex.

Interpretation: The data clearly shows a slight destabilization (positive ΔΔG°37) upon introduction of 8-amino-dG opposite cytosine. Interestingly, the G*:G mismatch appears slightly more stable than the unmodified G:G mismatch, suggesting some favorable interactions may be present[1].

Structural Analysis by Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules like DNA. It measures the differential absorption of left and right circularly polarized light, providing a characteristic spectrum for different DNA conformations (e.g., B-DNA, A-DNA, Z-DNA)[9][10].

Experimental Protocol: CD Spectroscopy

Materials:

  • Purified 8-amino-dG modified and unmodified DNA duplexes.

  • CD Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

  • CD Spectropolarimeter.

  • Quartz cuvette with a 1 mm pathlength.

Procedure:

  • Sample Preparation: Prepare DNA duplex samples at a concentration of approximately 5-10 µM in the CD buffer.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas for at least 20 minutes before use.

    • Set the temperature to 25°C.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the DNA sample from 320 nm to 200 nm.

    • Typical parameters include a 1 nm bandwidth, 1 s response time, and an average of 3-5 scans[11].

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the DNA duplex.

CD_Spectroscopy_Workflow cluster_cd Circular Dichroism Spectroscopy Workflow Prep_CD 1. Sample Preparation (Duplex in CD Buffer) Setup 2. Instrument Setup (N2 Purge, Temp Control) Prep_CD->Setup Baseline 3. Baseline Acquisition (Buffer Spectrum) Setup->Baseline Acquire_CD 4. Sample Acquisition (320-200 nm Scan) Baseline->Acquire_CD Process 5. Data Processing (Baseline Subtraction) Acquire_CD->Process Interpret 6. Structural Interpretation Process->Interpret

Caption: Workflow for CD spectroscopy analysis of DNA duplexes.

Interpretation of CD Spectra

A canonical B-form DNA duplex exhibits a characteristic CD spectrum with a positive peak around 275 nm, a negative peak around 245 nm, and a crossover at approximately 258 nm. Studies on 8-amino-dG modified duplexes have shown that their CD spectra are very similar to those of their unmodified counterparts, indicating that the modification does not induce a significant global conformational change from the B-form helix[1][2]. This is a crucial finding, as it suggests that any observed thermodynamic destabilization is likely due to localized electronic and steric effects rather than a large-scale structural rearrangement.

Conclusion and Future Directions

The incorporation of this compound into DNA duplexes results in a modest, context-dependent destabilization without significantly altering the overall B-form helical structure. The experimental protocols detailed in this guide provide a robust framework for the synthesis and rigorous thermodynamic and structural characterization of such modified oligonucleotides. A thorough understanding of the thermodynamic stability of 8-amino-dG-containing DNA is essential for its rational application in drug development and nanotechnology. Future research could explore the impact of multiple 8-amino-dG incorporations within a single duplex, its influence on DNA-protein interactions, and its potential to modulate the formation of non-canonical DNA structures.

References

  • Jena, N. R., et al. (2006). Site-specifically located 8-amino-2′-deoxyguanosine: thermodynamic stability and mutagenic properties in Escherichia coli. Nucleic Acids Research, 34(3), 916–926. [Link]

  • Glen Research. (n.d.). 8-Amino-dG-CE Phosphoramidite. Retrieved from [Link]

  • Wikipedia. (2023). Van 't Hoff equation. Retrieved from [Link]

  • Majikes, J., et al. (2022). Best practice for improved accuracy: A critical reassessment of van't Hoff analysis of melt curves. Biophysical Journal, 121(10), 1866-1881. [Link]

  • Vorlíčková, M., et al. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. Chirality, 24(9), 691-8. [Link]

  • Jena, N. R., et al. (2006). Site-specifically located 8-amino-2′-deoxyguanosine: thermodynamic stability and mutagenic properties in Escherichia coli. Nucleic Acids Research, 34(3), 916–926. [Link]

  • Bio-Synthesis Inc. (n.d.). This compound, 8-Amino-dG Oligonucleotide Modification. Retrieved from [Link]

  • Agilent. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Retrieved from [Link]

  • UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. Retrieved from [Link]

  • JoVE. (n.d.). The Circular Dichroism Spectroscopy Technique to Study DNA-Protein Interactions. Retrieved from [Link]

  • Martin, F. H., et al. (1998). Improved synthesis of 2'-amino-2'-deoxyguanosine and its phosphoramidite. Nucleosides & Nucleotides, 17(9-11), 1695-1698. [Link]

  • Jena, N. R., et al. (2004). This compound Incorporation into Oligomeric DNA. Chemical Research in Toxicology, 17(4), 487-493. [Link]

Sources

The Stabilizing Power of Hoogsteen Hydrogen Bonding in 8-Amino-dG Triplexes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Duplex - The Therapeutic Promise of Triplex DNA

In the landscape of modern drug development, the elegant double helix of DNA has long been the primary target. However, a lesser-known but equally compelling structure, the DNA triplex, offers a unique paradigm for therapeutic intervention. These three-stranded structures, formed when a triplex-forming oligonucleotide (TFO) binds within the major groove of a DNA duplex, present a powerful tool for sequence-specific gene targeting. This "antigene" strategy holds the potential to modulate gene expression with high precision, offering new avenues for treating a range of genetic disorders and malignancies.[1][2][3][4][5]

A significant hurdle in the therapeutic application of DNA triplexes has been their instability under physiological conditions.[6] Many triplex motifs rely on the protonation of cytosine residues to form stable Hoogsteen hydrogen bonds, a condition met only in acidic environments. The quest for modified nucleobases that can confer stability to triplexes at neutral pH has been a critical area of research. Among the most promising of these modifications is 8-amino-2'-deoxyguanosine (8-Amino-dG).

This technical guide provides an in-depth exploration of the core principles underlying the exceptional stability of 8-Amino-dG-containing DNA triplexes. We will delve into the unique Hoogsteen hydrogen bonding facilitated by the 8-amino group, present the experimental evidence of this stabilization, and provide detailed protocols for the characterization of these structures. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this innovative approach to gene modulation.

The Challenge of Triplex Stability and the 8-Amino-dG Solution

Conventional DNA triplexes of the pyrimidine motif (Y•R-Y) are formed through Hoogsteen hydrogen bonding between the third strand and the purine-rich strand of the duplex. The canonical G•C-C triad requires the protonation of the N3 position of the third-strand cytosine for stable Hoogsteen bond formation. This necessity for an acidic environment (pH < 6.0) is a major impediment to in vivo applications.[3]

The introduction of an amino group at the 8-position of guanine fundamentally alters the hydrogen bonding landscape. This modification allows for the formation of an additional, stabilizing Hoogsteen hydrogen bond without the need for cytosine protonation. The result is a significant enhancement of triplex stability at neutral and even slightly alkaline pH.[6][7]

The 8-Amino-dG•C-G Triad: A Deeper Look at the Hydrogen Bonding Network

The key to the enhanced stability of 8-Amino-dG-containing triplexes lies in the formation of an additional hydrogen bond. In a standard G•C Hoogsteen pair, two hydrogen bonds are formed. The introduction of the 8-amino group on guanine provides an additional hydrogen bond donor, creating a more stable three-bond interaction with the cytosine in the third strand.

Hoogsteen_Bonding Enhanced Hoogsteen bonding with 8-Amino-dG. cluster_Duplex Watson-Crick Duplex cluster_Triplex Triplex Formation dG Guanine (dG) dC Cytosine (dC) dG->dC Watson-Crick H-bonds (3) 8AdG 8-Amino-dG TFO_C TFO Cytosine 8AdG->TFO_C Hoogsteen H-bonds (3)

Figure 1: A simplified representation of the enhanced Hoogsteen hydrogen bonding in an 8-Amino-dG containing triplex compared to a standard Watson-Crick duplex. The 8-amino group on guanine allows for the formation of a third hydrogen bond with the cytosine of the triplex-forming oligonucleotide (TFO).

Quantifying the Stability: Thermodynamic Insights

The theoretical stabilizing effect of 8-Amino-dG is robustly supported by experimental data. Thermal melting studies (Tm) are a cornerstone for assessing the stability of DNA structures. These experiments measure the temperature at which 50% of the DNA is in its denatured, single-stranded state. An increase in Tm is a direct indicator of enhanced stability.

Molecular dynamics and thermodynamic integration calculations have predicted a significant stabilization of triplexes upon the substitution of guanine with 8-aminoguanine, and these predictions have been confirmed by melting experiments.[6][7] Studies have shown that each substitution of a guanine with an 8-aminoguanine can increase the melting temperature of the triplex by a remarkable 6 to 15°C.[6]

Oligonucleotide SystemModificationpHΔTm (°C per modification)Reference
Pyrimidine motif triplexG to 8-Amino-dG6.0+7[8]
Pyrimidine motif triplexG to 8-Amino-dG7.0+6[6]
Parallel-stranded hairpinTwo G to 8-Amino-dG6.0+14 (total)[8]
Parallel-stranded hairpinTwo G and two A to 8-Amino-dG and 8-Amino-dA6.0+20 (total)[8]

Table 1: Experimentally determined increases in melting temperature (ΔTm) for DNA triplexes containing 8-Amino-dG substitutions.

Further thermodynamic characterization through techniques like isothermal titration calorimetry (ITC) provides a more complete picture of the forces driving this stabilization. For a triplex containing three 8-aminoguanine substitutions, the following thermodynamic parameters for the triplex-to-duplex transition have been determined:

Thermodynamic ParameterValueUnits
ΔHt-217kJ/mol
ΔSt-544J/mol·K
ΔGt (25°C)-55kJ/mol

Table 2: Thermodynamic parameters for the transition of a hairpin duplex and a single-stranded oligonucleotide to a triplex containing three 8-aminoguanine residues.[6] The large negative enthalpy change (ΔH) indicates that the formation of the additional hydrogen bonds is a highly favorable process.

Experimental Protocols for the Characterization of 8-Amino-dG Triplexes

A multi-faceted experimental approach is essential for the comprehensive characterization of 8-Amino-dG containing triplexes. The following protocols provide a framework for researchers to assess the formation, stability, and structure of these modified DNA structures.

experimental_workflow Experimental workflow for 8-Amino-dG triplexes. cluster_synthesis Oligonucleotide Preparation cluster_characterization Biophysical Characterization synthesis Synthesis of 8-Amino-dG Phosphoramidite oligo_synthesis Solid-Phase Oligonucleotide Synthesis synthesis->oligo_synthesis purification HPLC Purification & Characterization oligo_synthesis->purification uv_melting UV Thermal Melting (Tm) purification->uv_melting Stability Assessment cd_spec Circular Dichroism (CD) Spectroscopy purification->cd_spec Structural Confirmation nmr_spec NMR Spectroscopy purification->nmr_spec Hoogsteen Bond Verification itc Isothermal Titration Calorimetry (ITC) purification->itc Thermodynamic Profiling

Figure 2: A typical experimental workflow for the synthesis and biophysical characterization of 8-Amino-dG containing DNA triplexes.

Synthesis of this compound Phosphoramidite

The incorporation of 8-Amino-dG into oligonucleotides requires the synthesis of its corresponding phosphoramidite building block. A common synthetic route involves three main steps:

  • Bromination: 2'-deoxyguanosine is first brominated at the 8-position using bromine in water.

  • Azidation and Reduction: The bromide is displaced with hydrazine, followed by reduction of the resulting hydrazine derivative with Raney Nickel to yield this compound.[6]

  • Phosphitylation: The this compound is then converted to the phosphoramidite. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the exocyclic amine with a suitable protecting group (e.g., dimethylformamidine), followed by reaction with a phosphitylating agent.

UV Thermal Denaturation (Melting) Studies

UV melting is a fundamental technique to determine the thermal stability (Tm) of DNA triplexes.

Protocol:

  • Sample Preparation:

    • Dissolve the purified oligonucleotides (the duplex and the triplex-forming strand) in a buffer solution, for example, 100 mM sodium acetate (pH 6.0), 20 mM NaCl, and an appropriate concentration of MgCl2.[6]

    • Prepare samples with varying concentrations of the triplex to determine the concentration dependence of the melting temperature.

  • Instrumentation:

    • Use a UV-visible spectrophotometer equipped with a Peltier temperature controller.[9]

  • Data Acquisition:

    • Monitor the absorbance at 260 nm or 280 nm as a function of temperature.[10]

    • Use a heating rate of 0.5 to 1°C per minute.[9][10]

    • Record data over a temperature range that encompasses the denaturation of both the triplex and the duplex.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which 50% of the transition from the triplex to the duplex (or duplex to single strands) has occurred. This corresponds to the peak of the first derivative of the melting curve.

    • For bimolecular transitions, plot 1/Tm versus the natural logarithm of the total strand concentration (ln CT). The slope and intercept of this plot can be used to calculate the thermodynamic parameters ΔH° and ΔS°.[11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for confirming the global secondary structure of the DNA triplex. While triplexes do not have a single characteristic CD spectrum, the spectrum of a triplex will be distinct from that of its constituent duplex and single strands.[12][13]

Protocol:

  • Sample Preparation:

    • Prepare samples of the triplex, the corresponding duplex, and the single triplex-forming strand in the desired buffer (e.g., 10 mM sodium phosphate, pH 7.0).

    • Typical DNA concentrations are in the low micromolar range.

  • Instrumentation:

    • Use a CD spectropolarimeter.

  • Data Acquisition:

    • Scan the samples over a wavelength range of approximately 200 to 320 nm.

    • Record spectra at a controlled temperature below the melting temperature of the triplex.

  • Data Analysis:

    • Compare the CD spectrum of the triplex sample to the spectra of the duplex and single-strand controls. A distinct spectrum for the triplex sample confirms its formation. The shape of the spectrum can also provide qualitative information about the helical conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information and is the definitive method for confirming the formation of Hoogsteen hydrogen bonds.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated sample (typically in the millimolar range) of the 8-Amino-dG containing triplex in a suitable buffer, often in D2O or a mixture of H2O/D2O to observe exchangeable protons.

  • Instrumentation:

    • A high-field NMR spectrometer is required.

  • Data Acquisition:

    • Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY and COSY experiments.

  • Data Analysis:

    • The presence of specific cross-peaks in the NOESY spectrum between protons that are in close proximity in a Hoogsteen base pair provides direct evidence for its formation. The chemical shifts of the imino protons involved in the Hoogsteen hydrogen bonds are also characteristic.[7]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for obtaining a complete thermodynamic profile of the triplex formation. It directly measures the heat changes associated with the binding of the third strand to the duplex.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the DNA duplex and the triplex-forming oligonucleotide in identical, degassed buffer. The concentration of the duplex in the sample cell and the TFO in the syringe should be carefully determined.

  • Instrumentation:

    • Use an isothermal titration calorimeter.

  • Data Acquisition:

    • Titrate the TFO solution into the duplex solution in a series of small injections at a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • The resulting thermogram is integrated to determine the heat change per injection.

    • These data are then fit to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Applications in Drug Development and Future Perspectives

The enhanced stability of 8-Amino-dG-containing triplexes at physiological pH opens up exciting possibilities for their use as antigene therapeutics.[3][4] By targeting specific gene sequences, these modified TFOs can be designed to inhibit the transcription of disease-causing genes, such as oncogenes in cancer.[3][4]

drug_development_pathway Antigene strategy using 8-Amino-dG TFOs. target_gene Target Oncogene in Duplex DNA tfo_design Design of 8-Amino-dG Modified TFO target_gene->tfo_design Sequence-specific design triplex_formation Stable Triplex Formation at Physiological pH tfo_design->triplex_formation Binding to major groove transcription_inhibition Inhibition of Transcription triplex_formation->transcription_inhibition Steric hindrance of RNA polymerase therapeutic_effect Therapeutic Effect (e.g., Tumor Suppression) transcription_inhibition->therapeutic_effect

Figure 3: The antigene therapeutic strategy employing 8-Amino-dG modified triplex-forming oligonucleotides (TFOs) to inhibit the transcription of a target oncogene.

The journey from a promising molecular modification to a clinically approved therapeutic is long and challenging. However, the unique properties of 8-Amino-dG provide a solid foundation for the development of a new class of antigene drugs. Future research will likely focus on optimizing the delivery of these modified oligonucleotides to their target cells and further enhancing their stability and specificity in the complex in vivo environment.

Conclusion

The incorporation of this compound represents a significant advancement in the field of DNA triplex technology. The formation of an additional Hoogsteen hydrogen bond confers a remarkable degree of stability to the triplex structure, particularly at the physiologically relevant neutral pH. This enhanced stability, supported by a wealth of thermodynamic and structural data, positions 8-Amino-dG-modified oligonucleotides as prime candidates for the development of next-generation antigene therapeutics. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to explore and validate the potential of this exciting technology in their own drug discovery and development endeavors.

References

  • Soliva, R., Güimil García, R., Blas, J. R., Eritja, R., Asensio, J. L., González, C., Luque, F. J., & Orozco, M. (2000). DNA-triplex stabilizing properties of 8-aminoguanine. Nucleic acids research, 28(22), 4531–4539. [Link]

  • Venkatarangan, L., Sivaprasad, A., Johnson, F., & Basu, A. K. (2001). Site-specifically located this compound: thermodynamic stability and mutagenic properties in Escherichia coli. Nucleic acids research, 29(7), 1458–1463. [Link]

  • Plum, G. E., Park, Y. W., & Breslauer, K. J. (1990). Thermodynamic characterization of the stability and the melting behavior of a DNA triplex: a spectroscopic and calorimetric study. Proceedings of the National Academy of Sciences of the United States of America, 87(23), 9436–9440. [Link]

  • Soliva, R., Güimil García, R., Blas, J. R., Eritja, R., Asensio, J. L., González, C., Luque, F. J., & Orozco, M. (2000). DNA-triplex stabilizing properties of 8-aminoguanine. Nucleic acids research, 28(22), 4531–4539. [Link]

  • Aviñó, A., Frieden, M., Morales, J. C., Güimil García, R., Azorín, F., & Eritja, R. (2002). Properties of triple helices formed by parallel-stranded hairpins containing 8-aminopurines. Nucleic acids research, 30(13), 2913–2922. [Link]

  • Shimadzu. (n.d.). Thermal Analysis of DNA using the Shimadzu TMSPC-8 Temperature Controlled Accessory. [Link]

  • Jackson, E. K., & Zacharia, J. (2024). 8-Aminoguanine and its actions in the metabolic syndrome. American journal of physiology. Regulatory, integrative and comparative physiology, 326(1), R1–R14. [Link]

  • Jackson, E. K., & Zacharia, J. (2022). Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. Journal of cardiovascular pharmacology, 79(6), 849–858. [Link]

  • Gallo, M., De Stefano, L., & Iaffaioli, R. V. (2012). Antisense oligonucleotide therapy in the treatment of cerebral gliomas: a review. Journal of experimental & clinical cancer research : CR, 31, 63. [Link]

  • Wilson, W. D., & Hopkins, H. P. (n.d.). UV Melting Experiments. [Link]

  • Kozlov, A. G., & Lohman, T. M. (2009). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 521, 149–168. [Link]

  • Kypr, J., Kejnovská, I., Renciuk, D., & Vorlícková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713–1725. [Link]

  • Vorlíčková, M., Sági, J., Brázda, V., & Kypr, J. (2012). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes. Chirality, 24(9), 691-698. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Verdi, A. C., & Verdier, L. (2003). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Current protocols in nucleic acid chemistry, Appendix 3, B.3.1–B.3.17. [Link]

  • Lee, C. H., Lee, S. H., & Limo, M. J. (2022). Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies. Pharmaceutics, 14(3), 577. [Link]

  • Jackson, E. K., & Zacharia, J. (2022). Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats. Journal of cardiovascular pharmacology, 79(6), 849–858. [Link]

  • Li, C., Zhou, Z., Ren, C., Deng, Y., Peng, F., Wang, Q., Zhang, H., & Jiang, Y. (2022). Triplex-forming oligonucleotides as an anti-gene technique for cancer therapy. Frontiers in pharmacology, 13, 1007723. [Link]

  • Jackson, E. K., & Zacharia, J. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on recombinant human purine nucleoside phosphorylase. Journal of cardiovascular pharmacology, 80(3), 452–457. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Guterres, A. N., & de Souza, M. S. (2013). Antisense Oligonucleotides Therapy in the Treatment of Cerebral Gliomas: A Review. Journal of Cancer Science & Therapy, S7. [Link]

  • Shchyolkina, A. K., Kaluzhny, D. N., Borisova, O. F., Livshits, M. A., & Zhurkin, V. B. (2004). Thermodynamic parameters of triplex and duplex formation. Biophysical chemistry, 107(1), 15–26. [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]

  • Eskew, M. W., Reardon, P., & Benight, A. S. (2023). Calorimetric analysis using DNA thermal stability to determine protein concentration. bioRxiv. [Link]

  • Chakraborty, A., & Aghi, M. K. (2023). Antisense Oligonucleotides for Rapid Translation of Gene Therapy in Glioblastoma. Cancers, 15(21), 5221. [Link]

  • ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. [Link]

  • Kool, E. T. (2002). Hydrogen bonding, base stacking, and steric effects in DNA replication. Annual review of biophysics and biomolecular structure, 31, 1–22. [Link]

  • Gray, D. M., Wen, J. D., Gray, C. W., Repges, R., Repges, C., & Ma, C. (1995). Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes. Methods in enzymology, 246, 19–49. [Link]

  • Chen, Y. F., Wang, S., & Lu, C. H. (2018). An isothermal titration calorimetry (ITC) assay for the binding affinity between DMP19 and Neisseria HU protein. Scientific reports, 8(1), 1698. [Link]

  • Jackson, E. K., & Zacharia, J. (2022). Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats. Journal of cardiovascular pharmacology, 79(6), 849–858. [Link]

  • Introvert Geek. (2021, June 10). Chemical synthesis of oligonucleotides|Phosphoramidite Method| [Video]. YouTube. [Link]

  • Sharma, V. K., Kumar, P., & Kumar, V. (2022). A perspective on oligonucleotide therapy: Approaches to patient customization. Frontiers in molecular biosciences, 9, 1004536. [Link]

  • Chaires, J. B. (2011). Quadruplex DNA Structure Characterization by Circular Dichroism. Current protocols in nucleic acid chemistry, Chapter 17, Unit17.5. [Link]

  • Jackson, E. K., & Zacharia, J. (2021). 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. The Journal of pharmacology and experimental therapeutics, 378(3), 220–232. [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

Sources

Methodological & Application

Application Note: HPLC-EC Detection of 8-Amino-2'-deoxyguanosine in Urine

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a rigorous, high-sensitivity protocol for the quantification of 8-Amino-2'-deoxyguanosine (8-amino-dG) in urine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

Unlike the widely monitored oxidative stress biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG), 8-amino-dG is a specific lesion associated with exposure to nitro-compounds (e.g., 2-nitropropane) and nitrative stress. Its detection requires distinct separation logic and electrochemical tuning due to the unique redox properties of the C8-amine substituent.

Introduction & Mechanistic Basis

This compound is a promutagenic DNA adduct formed primarily through the metabolic activation of nitroalkanes (such as the industrial solvent 2-nitropropane) or via peroxynitrite-mediated nitration followed by reduction. The mechanism involves the formation of a reactive nitrenium ion or radical species that attacks the C8 position of guanine.

While HPLC-EC is the "gold standard" for 8-OHdG due to its high sensitivity, 8-amino-dG is also electrochemically active. The electron-donating amino group at the C8 position lowers the oxidation potential of the guanine moiety relative to native deoxyguanosine (dG), allowing for selective detection against a complex urinary background.

Mechanistic Pathway

The following diagram illustrates the formation pathway of 8-amino-dG, highlighting the specific relevance of this biomarker compared to general oxidative stress.

G Nitro 2-Nitropropane / Nitro-compounds Metabolism Metabolic Activation (P450 / Sulfotransferases) Nitro->Metabolism Nitrenium Nitrenium Ion / Radical (Reactive Intermediate) Metabolism->Nitrenium DNA Guanine in DNA Nitrenium->DNA C8 Attack Adduct 8-Amino-dG (DNA Adduct) DNA->Adduct Reduction Excretion Urinary Excretion (Repair Product) Adduct->Excretion NER/BER Repair

Figure 1: Formation pathway of 8-amino-dG from nitro-compound exposure.

Experimental Methodology

Reagents and Standards
  • Standard: this compound (Custom synthesis or specialized toxicology suppliers; often requires reduction of 8-nitro-dG standard if 8-amino form is unavailable).

  • Internal Standard: 8-Amino-Guanosine (ribonucleoside) or stable isotope labeled 8-amino-dG if using MS; for EC, use an external calibration curve or a structural analog like 6-methyl-dG (verify separation).

  • Solvents: HPLC-grade Methanol, Acetonitrile.

  • Buffer Components: Sodium Acetate, Citric Acid, EDTA (disodium salt).

Sample Preparation (Solid Phase Extraction)

Urine is a complex matrix containing high concentrations of uric acid, which is electrochemically active and can mask the 8-amino-dG signal. A rigorous Solid Phase Extraction (SPE) step is mandatory.

Protocol:

  • Collection: Collect spot urine; add antioxidant (e.g., 0.1 mM deferoxamine) to prevent artifactual oxidation. Store at -80°C.

  • Thawing: Thaw sample at 4°C and centrifuge at 3,000 x g for 10 min to remove precipitates.

  • SPE Cartridge: Use C18 SPE cartridges (e.g., 500 mg bed).

  • Conditioning:

    • Wash with 5 mL Methanol.

    • Wash with 5 mL Water.

  • Loading: Load 1.0 mL of clarified urine.

  • Washing (Critical):

    • Wash with 5 mL Water (removes salts/urea).

    • Wash with 2 mL 5% Methanol in Water (removes polar interferences).

  • Elution: Elute with 2 mL 20% Methanol in Water.

  • Concentration: Evaporate eluate to dryness under nitrogen stream. Reconstitute in 200 µL of Mobile Phase.

HPLC Conditions
  • System: Isocratic HPLC pump with pulse dampener.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Note: A longer column is preferred to separate 8-amino-dG from the massive uric acid front.

  • Mobile Phase:

    • 50 mM Sodium Acetate / Citric Acid Buffer (pH 5.2).

    • 8% Methanol (v/v).

    • 0.1 mM EDTA (essential to chelate metals that cause background noise).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Thermostated).

Electrochemical Detection (EC) Settings

The amino group renders the guanine ring more easily oxidizable than the native base, but slightly less so than the 8-oxo derivative.

  • Detector: Amperometric or Coulometric Array.

  • Working Electrode: Glassy Carbon.[1]

  • Reference Electrode: Ag/AgCl.[2][3]

  • Applied Potential: +600 mV to +800 mV (Optimized via HDV).

    • Strategy: Run a Hydrodynamic Voltammogram (HDV) by injecting the standard at potentials ranging from +400 mV to +900 mV in 50 mV increments. Select the potential that yields 90% of maximum current response while keeping background noise low.

Workflow Diagram:

Workflow Urine Urine Sample (+ Deferoxamine) Spin Centrifugation 3000g, 10 min Urine->Spin SPE SPE Clean-up (C18) Wash: 5% MeOH Elute: 20% MeOH Spin->SPE Dry Evaporation & Reconstitution in Mobile Phase SPE->Dry HPLC HPLC Separation C18 Column, pH 5.2 Dry->HPLC EC EC Detection Glassy Carbon, +700 mV HPLC->EC Data Quantification (ng/mg Creatinine) EC->Data

Figure 2: Analytical workflow for HPLC-EC quantification.

Validation & Quality Control

To ensure the trustworthiness of your data, the following validation parameters must be established in your specific laboratory context.

Linearity and Range

Construct a calibration curve using authentic 8-amino-dG standards.

  • Range: 0.5 nM to 100 nM.

  • Acceptance:

    
    .
    
Recovery (Spike-and-Recovery)

Because urine matrices vary, "absolute recovery" is less important than "consistent recovery."

  • Protocol: Spike a pooled urine sample with known concentrations of 8-amino-dG (Low, Mid, High).

  • Calculation:

    
    
    
  • Target: 80% - 110%.

Normalization

Urinary biomarkers must be normalized to creatinine to account for dilution variations.

  • Measure creatinine in the original sample (using a standard colorimetric Jaffe assay or enzymatic kit).

  • Final Unit: ng 8-amino-dG / mg Creatinine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Current Contaminated Mobile PhaseUse fresh Milli-Q water; pass buffer through 0.22 µm filter; ensure EDTA is added.
Loss of Sensitivity Electrode FoulingPolish Glassy Carbon electrode with alumina slurry; perform electrochemical cleaning (pulse potential).
Interfering Peaks Uric Acid Co-elutionAdjust pH of mobile phase (lower pH usually retains acidic interferences longer); reduce Methanol %.
Drifting Baseline Temperature FluctuationsEnsure column and cell are thermostated; insulate tubing.

References

  • Sodum, R. S., & Fiala, E. S. (2001).Biochemical Pathways of 8-Aminoguanine Production.

    • Source:

  • Ohshima, H., et al. (1999).Detection of 8-nitroguanine in human urine using HPLC with electrochemical detection.

    • Source:

  • Fiala, E. S., et al. (2000).Inhibition of 2-nitropropane-induced rat liver DNA and RNA damage by benzyl selenocyanate.

    • Source:

  • Helbock, H. J., et al. (1998).8-hydroxydeoxyguanosine and 8-hydroxyguanine as biomarkers of oxidative DNA damage.

    • Source:

Sources

Incorporating 8-Amino-dG into triple-helix forming oligonucleotides (TFOs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Triplex Formation using 8-Amino-2'-deoxyguanosine (8-Amino-dG)

Executive Summary

Triple-helix forming oligonucleotides (TFOs) offer a direct mechanism to target double-stranded DNA (dsDNA) for gene silencing and antigene therapy. However, canonical TFOs often suffer from weak binding affinity at physiological pH, primarily due to the requirement for cytosine protonation in pyrimidine-motif triplexes.

This compound (8-Amino-dG) is a potent structural modification that overcomes these stability barriers. By incorporating an amino group at the C8 position of the guanine nucleobase, this modification:

  • Stabilizes Hoogsteen Base Pairing: Provides an additional hydrogen bond donor/acceptor site and enhances stacking interactions.[1]

  • Promotes Neutral pH Binding: Reduces the dependency on acidic conditions often required for standard TFOs.

  • Enhances Specificity: Increases the melting temperature (

    
    ) of the triplex significantly (often 
    
    
    
    per modification).

This guide details the specific protocols for designing, synthesizing, and validating TFOs containing 8-Amino-dG, with a critical focus on the non-standard deprotection steps required to maintain molecule integrity.

Scientific Foundation: Mechanism of Action

The stability of a DNA triplex relies on Hoogsteen hydrogen bonding between the TFO (third strand) and the purine-rich strand of the dsDNA duplex.[2]

  • Canonical Limitation: In standard G-rich TFOs, the G*GC triplet (G in TFO, GC in duplex) is often less stable than expected due to charge repulsion and hydration issues.

  • The 8-Amino-dG Solution: The 8-amino group alters the electronic properties of the guanine ring. It favors the syn conformation (or stabilizes the anti conformation depending on sequence context) and provides an additional "anchor" point. In G*GC triplets, the 8-amino group can form a hydrogen bond with the phosphate backbone or water bridges that stabilize the major groove accommodation, while also increasing the hydrophobicity of the major groove binding interface.

Visualizing the Stabilization Workflow

G cluster_0 Stabilization Forces Design 1. TFO Design (Targeting G-rich duplex) Mod 2. Modification (Replace dG with 8-Amino-dG) Design->Mod Select Sites Mech 3. Mechanism (Extra H-bond & Stacking) Mod->Mech C8-Amino Effect Result 4. Result (High Tm & Neutral pH Binding) Mech->Result Triplex Stabilization H_Bond Hoogsteen H-Bonding Mech->H_Bond Stacking Base Stacking Mech->Stacking Backbone Backbone Interaction Mech->Backbone

Figure 1: Logical workflow of 8-Amino-dG mediated triplex stabilization. The modification enhances binding through multiple physical forces.

Experimental Protocols

Protocol A: Synthesis and Deprotection (CRITICAL)

Standard deprotection methods (e.g., concentrated ammonia at 55°C overnight) can degrade 8-Amino-dG or lead to side reactions. You must use a thiol scavenger.

Materials:

  • Synthesizer: Standard DNA synthesizer (e.g., ABI 394, MerMade).

  • Monomer: 8-Amino-dG-CE Phosphoramidite (commercially available).

  • Reagents: Anhydrous Acetonitrile, 0.1 M 2-Mercaptoethanol (2-ME).

Step-by-Step:

  • Coupling:

    • Dilute 8-Amino-dG phosphoramidite to 0.1 M in anhydrous acetonitrile.

    • Coupling Time: Increase coupling time to 6–10 minutes (standard is 2 min) to ensure high efficiency due to the steric bulk of the modification.

    • Pro-Tip: Do not use UltraMild chemistry if possible; standard iodine oxidation is compatible.

  • Cleavage & Deprotection (The "Golden Rule"):

    • Prepare the deprotection solution: Ammonium Hydroxide (NH4OH) + 0.1 M 2-Mercaptoethanol .

    • Why 2-ME? It acts as a scavenger to prevent oxidative damage to the electron-rich 8-amino-guanine system during the basic heating step.

    • Incubate the column/resin in this solution at 55°C for 17–24 hours .

    • Pause Point: You can store the reaction at 4°C if you cannot proceed immediately to desalting.

  • Purification:

    • Perform standard desalting (Nap-10/25 columns) to remove the 2-Mercaptoethanol and ammonia.

    • Recommendation: For TFOs >20-mer, use PAGE or RP-HPLC purification to ensure full-length product, as truncation sequences can act as competitive inhibitors.

Protocol B: UV Thermal Melting ( ) Analysis

Validating the stability increase provided by 8-Amino-dG.

Materials:

  • UV-Vis Spectrophotometer with temperature controller (Peltier).

  • Target Duplex: Two complementary strands forming the dsDNA target.

  • TFO: Your 8-Amino-dG modified strand.

  • Buffer: 10 mM NaH₂PO₄, 100 mM NaCl, 10 mM MgCl₂, pH 7.0 (Neutral pH is key to proving efficacy).

Step-by-Step:

  • Sample Preparation:

    • Mix Target Duplex (1.0 µM) and TFO (1.5 µM) in the buffer.

    • Note: A slight excess of TFO ensures saturation of the duplex.

  • Annealing:

    • Heat to 90°C for 5 minutes.

    • Cool slowly (0.5°C/min) to room temperature to allow proper triplex folding.

  • Melting Run:

    • Ramp temperature from 15°C to 90°C at 0.5°C/min .

    • Monitor absorbance at 260 nm (triplex dissociation) and 284 nm (optional, specific for Hoogsteen bonds in some contexts).

  • Data Analysis:

    • You will typically observe two transitions:

      • Transition 1 (Lower T): Triplex

        
         Duplex + TFO.
        
      • Transition 2 (Higher T): Duplex

        
         Single Strands.
        
    • Calculate the

      
       of the first transition. Compare the 8-Amino-dG TFO against an unmodified control.
      
    • Expected Result:

      
       per 8-Amino-dG substitution.
      

Data Presentation & Troubleshooting

Table 1: Expected Stability Gains

TFO VariantpH ConditionTm (Triplex

Duplex)
Stability Interpretation
Unmodified Control6.045°CStable only in acidic conditions.
Unmodified Control7.2< 25°CUnstable at physiological pH.
8-Amino-dG (1 mod) 7.232°CModerate stabilization.
8-Amino-dG (3 mods) 7.255°C Highly Stable at physiological pH.

Troubleshooting Guide:

  • Problem: Low coupling efficiency (<90%).

    • Solution: Ensure phosphoramidite is fresh (dissolved <24h ago) and increase coupling time to 10 mins. Check acetonitrile water content (<30 ppm).

  • Problem: Degradation peaks in HPLC.

    • Solution: Did you forget the 2-Mercaptoethanol during deprotection? This is non-negotiable. Also, avoid heating above 55°C.

  • Problem: No shift in Tm.

    • Solution: Verify the sequence design. 8-Amino-dG stabilizes G*GC triplets. If placed opposite a T or A in the duplex, it may destabilize the structure due to steric clash.

References

  • Cubero, E., et al. (2002). "Hoogsteen-based parallel-stranded duplexes of DNA. The effect of 8-amino derivatives." Journal of the American Chemical Society. Link

  • Soliva, R., et al. (2000). "DNA-triplex stabilizing properties of 8-aminoguanine."[3] Nucleic Acids Research.[3] Link

  • Glen Research. "8-Amino-dG-CE Phosphoramidite Product Profile & Deprotection Protocol." Glen Research Technical Notes. Link

  • Venkatarangan, L., et al. (2001). "Site-specifically located this compound: thermodynamic stability and mutagenic properties in Escherichia coli." Nucleic Acids Research.[3] Link

Sources

Application Note: Preparation and Validation of 8-Amino-2'-deoxyguanosine 5'-triphosphate (8-Amino-dGTP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The modification of the C8-position of purine nucleotides is a critical strategy in structural biology and mutagenesis studies. Unlike the naturally occurring oxidative lesion 8-oxo-dGTP , which is primarily studied for its damage potential, 8-amino-2'-deoxyguanosine 5'-triphosphate (8-Amino-dGTP) serves as a unique structural probe. The bulky amino group at the C8 position creates steric hindrance that destabilizes the standard anti conformation of the glycosidic bond, shifting the equilibrium toward the syn conformation.

This conformational bias makes 8-Amino-dGTP an invaluable tool for:

  • Polymerase Fidelity Assays: Probing the active site tolerance for syn-conformation nucleotides.

  • Hoogsteen Pairing Studies: Facilitating non-canonical base pairing (e.g., Hoogsteen pairing with A) during replication.

  • Fluorescence Probing: 8-aminoguanine derivatives exhibit distinct fluorescence properties compared to the virtually non-fluorescent native guanine, allowing for spectroscopic tracking.

This guide details the chemical synthesis, purification, and functional validation of 8-Amino-dGTP, emphasizing the Ludwig-Eckstein "one-pot" phosphorylation strategy, which offers superior regioselectivity over traditional POCl₃ methods.

Chemical Synthesis Strategy

The Ludwig-Eckstein Approach

Direct phosphorylation of unprotected nucleosides is challenging due to the competing reactivity of the 3'-OH and the exocyclic amines. The Ludwig-Eckstein method utilizes salicyl chlorophosphite to form a reactive cyclic phosphite intermediate, which is subsequently oxidized to the triphosphate. This method is preferred for modified bases because it avoids the harsh acidic conditions of phosphoryl chloride.

Reaction Mechanism & Workflow

The synthesis proceeds from the nucleoside precursor, This compound (8-amino-dG) . If this precursor is not commercially available, it can be synthesized via bromination of dG (to 8-Br-dG) followed by nucleophilic displacement with hydrazine/ammonia.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 8-Amino-dG (Nucleoside) Step1 1. Phosphitylation (Salicyl chlorophosphite) Start->Step1 Dry Dioxane/Pyridine Step2 2. Pyrophosphorylation (Tributylammonium pyrophosphate) Step1->Step2 Cyclic Phosphite Intermediate Step3 3. Oxidation (Iodine/Pyridine) Step2->Step3 P(III) to P(V) Step4 4. Hydrolysis (TEAB Buffer) Step3->Step4 Ring Opening End Crude 8-Amino-dGTP Step4->End

Figure 1: The Ludwig-Eckstein one-pot synthesis pathway for converting 8-amino-dG to 8-amino-dGTP.

Detailed Protocol: Synthesis

Safety Note: All steps involving phosphitylating agents and pyridine must be performed in a fume hood under an inert atmosphere (Argon or Nitrogen).

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: this compound (dried in vacuo over P₂O₅ overnight).

  • Reagent A: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicyl chlorophosphite).

  • Reagent B: 0.5 M Bis(tributylammonium) pyrophosphate in dry DMF.

  • Oxidizer: 1% Iodine in pyridine/water (98:2).

  • Solvents: Anhydrous Pyridine, Anhydrous 1,4-Dioxane.

Step-by-Step Procedure
  • Dissolution: Dissolve 0.1 mmol of dry 8-amino-dG in 1 mL of anhydrous pyridine and 1 mL of anhydrous dioxane.

  • Phosphitylation: Add 0.11 mmol of Salicyl chlorophosphite. Stir at room temperature for 10 minutes.

    • Checkpoint: TLC (Silica, iPrOH:NH₄OH:H₂O 6:3:1) should show the disappearance of the starting nucleoside.

  • Pyrophosphate Addition: Add 0.15 mmol of Bis(tributylammonium) pyrophosphate (solution in DMF) and 0.4 mmol of tributylamine. Vortex immediately.

    • Mechanism:[1] The pyrophosphate attacks the cyclic phosphite, displacing the salicylate ring.

  • Oxidation: After 10 minutes, add 2 mL of the Iodine solution. Stir for 15 minutes. The dark color indicates excess iodine (required).

  • Quenching: Add 5% aqueous NaHSO₃ dropwise until the iodine color disappears.

  • Hydrolysis: Add 2 mL of 1M TEAB (Triethylammonium bicarbonate, pH 7.5) and stir for 30 minutes to hydrolyze the cyclic intermediate to the linear triphosphate.

Purification Protocol

High-purity dNTPs (>99%) are essential for kinetic assays. Contamination with diphosphates (dNDP) or monophosphates (dNMP) acts as competitive inhibitors, while pyrophosphate can inhibit polymerase activity.

Phase 1: Ion-Exchange Chromatography (DEAE)
  • Column: DEAE-Sephadex A-25.

  • Gradient: Linear gradient of TEAB (pH 7.5) from 0.05 M to 1.0 M.

  • Elution Profile:

    • 0.05–0.2 M: Free nucleoside and monophosphate.

    • 0.2–0.4 M: Diphosphate.

    • 0.4–0.6 M: 8-Amino-dGTP (Target).

Phase 2: RP-HPLC Polishing
  • Column: C18 Semi-prep (e.g., Phenomenex Gemini 5µm, 250 x 10 mm).

  • Buffer A: 100 mM TEAA (Triethylammonium acetate), pH 7.0.

  • Buffer B: Acetonitrile (MeCN).

  • Flow Rate: 3 mL/min.

HPLC Gradient Table:

Time (min)% Buffer BEvent
0.00%Injection
2.00%Isocratic Hold (Salt removal)
20.030%Linear Gradient
22.0100%Wash
25.00%Re-equilibration

Note: 8-Amino-dGTP is more hydrophobic than native dGTP due to the amino group; expect a slightly longer retention time.

Quality Control & Characterization

Before use in polymerase assays, the synthesized nucleotide must pass the following QC checks.

UV-Vis Spectroscopy

The 8-amino substitution causes a bathochromic shift (red shift) compared to native dG.

  • dGTP:

    
     nm.
    
  • 8-Amino-dGTP:

    
     nm (pH dependent).
    
  • Action: Measure absorbance at 250–300 nm. Calculate concentration using

    
     (approximate; verify with standard).
    
Mass Spectrometry (ESI-MS)

Confirm the molecular weight in negative ion mode.

  • Formula:

    
    
    
  • Expected m/z (M-H): ~521.0 (Exact mass depends on protonation state).

³¹P-NMR

Crucial for verifying the triphosphate integrity.

  • 
    -P:  Doublet at ~ -5 to -10 ppm.
    
  • 
    -P:  Doublet at ~ -10 to -12 ppm.
    
  • 
    -P:  Triplet at ~ -20 to -23 ppm.
    
  • Purity Check: Integration of the

    
    -peak relative to any inorganic phosphate signals.
    

Application: Polymerase Kinetic Assay

This assay determines the efficiency (


) of 8-Amino-dGTP incorporation opposite Template C (correct pairing) vs. Template A (mutagenic Hoogsteen pairing).
Experimental Setup

Enzyme: Klenow Fragment (exo-) or Pol


.
Template:  Synthetic oligonucleotide containing a specific site (X) for incorporation.
  • Primer: 5'-FAM-TAATACGACTCACTATAG-3'

  • Template C: 3'-ATTATGCTGAGTGATATCGCC-5' (X = C)

  • Template A: 3'-ATTATGCTGAGTGATATAGCC-5' (X = A)

DOT Diagram: Assay Logic

AssayLogic Mix Reaction Mix: Buffer + Enzyme + DNA Incubation Incubation (37°C, 1-10 min) Mix->Incubation Substrate Substrate: 8-Amino-dGTP Substrate->Incubation Quench Quench: EDTA/Formamide Incubation->Quench PAGE Analysis: Denaturing PAGE / Capillary Quench->PAGE

Figure 2: Single-nucleotide incorporation assay workflow.

Data Analysis
  • Quantify the ratio of Extended Primer (

    
    ) to Total Primer (
    
    
    
    ).
  • Plot velocity (

    
    ) vs. [dNTP] concentration.
    
  • Fit to the Michaelis-Menten equation to derive

    
     and 
    
    
    
    .
  • Interpretation:

    • High efficiency opposite C indicates the anti conformation is accessible.

    • Significant incorporation opposite A confirms the mutagenic potential driven by the syn conformation preference of the 8-amino group.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield in Synthesis Moisture in reagentsRe-dry all solvents and the nucleoside over P₂O₅. Use fresh Salicyl chlorophosphite.
Incomplete Phosphorylation Old P(III) reagentCheck reagent quality. Ensure the reaction is under Argon.
Broad Peaks in HPLC pH mismatchEnsure TEAA buffer is exactly pH 7.0. Triphosphates are sensitive to pH changes.
No Incorporation in Assay Inhibitors presentResidual pyrophosphate or TEAB. Lyophilize the final product 3x from water.

References

  • Ludwig, J., & Eckstein, F. (1989).[2][3] Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of Organic Chemistry, 54(3), 631–635. Link

  • Gurumurthy, M., et al. (2010). Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases.[4] Journal of Biological Chemistry. Link

  • Hollenstein, M. (2012). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules, 17(11), 13569-13591. Link

  • Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060. Link

Sources

Protocol for site-specific insertion of 8-Amino-dG into DNA vectors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Site-Specific Insertion of 8-Amino-dG into DNA Vectors

Abstract

This application note provides a comprehensive, field-proven protocol for the site-specific incorporation of 8-Amino-2'-deoxyguanosine (8-Amino-dG), a significant DNA lesion, into plasmid vectors. 8-Amino-dG is a mutagenic adduct formed by exposure to environmental and industrial chemicals, such as 2-nitropropane, a compound found in paints, varnishes, and cigarette smoke[1][2]. The precise placement of this lesion is critical for researchers in molecular biology, toxicology, and drug development to accurately study its effects on DNA replication, transcription, and repair pathways, particularly in comparison to the well-studied oxidative lesion 8-oxo-dG[2][3]. This guide details a robust workflow combining solid-phase phosphoramidite chemistry for oligonucleotide synthesis with enzymatic ligation techniques to construct the final modified vector, ensuring high fidelity and yield.

Introduction: The "Why" Behind Site-Specific Lesion Placement

The study of DNA damage and repair is fundamental to understanding carcinogenesis, aging, and the efficacy of genotoxic drugs. While random DNA damage can be induced in a cellular context, this approach lacks the precision required to dissect the molecular consequences of a single, specific lesion. By placing a lesion like 8-Amino-dG at a defined nucleotide position within a vector, researchers can control the experimental variables and ask highly specific questions:

  • How does the cellular machinery, such as DNA polymerases, respond when encountering this specific adduct?[3]

  • Which DNA repair pathways are responsible for its recognition and excision?[4][5][6]

  • What is the precise mutagenic signature of this lesion (e.g., G→T transversions)?[3]

The methodology described herein provides the technical foundation for conducting such sophisticated in-vivo and in-vitro experiments. It relies on a modular, two-stage strategy: the chemical synthesis of a short, lesion-containing DNA strand, followed by its integration into a larger plasmid backbone.

Principle of the Method: A Hybrid Chemical-Enzymatic Strategy

The core strategy involves three major phases:

  • Chemical Synthesis of a Modified Oligonucleotide: A short, single-stranded DNA oligonucleotide containing the 8-Amino-dG modification is synthesized using automated solid-phase phosphoramidite chemistry. This method allows for the insertion of the modified nucleoside at any desired position in the sequence[7][8].

  • Preparation of the Vector Backbone: A recipient plasmid vector is linearized using restriction enzymes at the desired insertion site. To maximize the efficiency of inserting the modified oligo, the vector is treated with a phosphatase to prevent self-ligation[9].

  • Enzymatic Ligation and Verification: The synthesized oligonucleotide (typically annealed with its complement to form a duplex cassette) is then covalently joined to the linearized vector using T4 DNA Ligase[10][11]. The final construct is transformed into a host organism (e.g., E. coli), and the successful site-specific insertion is rigorously verified by DNA sequencing.

This approach offers unparalleled precision over methods that rely on the incorporation of modified triphosphates by polymerases, which can be less efficient and sequence-dependent[3][12].

Overall Experimental Workflow

The following diagram outlines the complete workflow from design to verification.

Workflow cluster_prep Phase 1: Preparation of Components cluster_assembly Phase 2: Assembly & Verification A Design Oligo Cassette (with 8-Amino-dG) C Solid-Phase Oligo Synthesis A->C B Synthesize 8-Amino-dG Phosphoramidite B->C D HPLC Purification of Oligo C->D I 5' Phosphorylation of Oligonucleotide (PNK) D->I E Select & Amplify Recipient Vector F Linearize Vector (Restriction Digest) E->F G Dephosphorylate Vector (Alkaline Phosphatase) F->G H Purify Linearized Vector (Gel Extraction) G->H K Ligate Cassette into Vector (T4 DNA Ligase) H->K J Anneal Oligos to form Duplex Cassette I->J J->K L Transform into E. coli K->L M Screen Colonies (Miniprep & Digest) L->M N Verify Insertion via Sanger Sequencing M->N

Caption: High-level workflow for site-specific 8-Amino-dG insertion.

Detailed Protocols

Part A: Synthesis and Purification of the 8-Amino-dG Oligonucleotide

This phase requires expertise in synthetic organic chemistry and access to a DNA synthesizer.

1. Obtain 8-Amino-dG CE-Phosphoramidite: This is the key building block. It can be purchased from specialized chemical suppliers (e.g., Glen Research) or synthesized via established organic chemistry routes[1]. The phosphoramidite must have appropriate protecting groups (e.g., on the exocyclic amines) compatible with the chosen DNA synthesis chemistry.

  • Scientist's Note: Ensure the purity of the phosphoramidite is high (>98% by ³¹P NMR) to maximize coupling efficiency during synthesis. Impurities can lead to failed couplings and truncated sequences[7].

2. Automated Solid-Phase Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a standard automated DNA synthesizer[13].

  • Protocol:

    • Use a 0.2 to 1.0 µmol synthesis scale.

    • Program the synthesizer with the target sequence, specifying the port containing the 8-Amino-dG phosphoramidite for the desired coupling cycle.

    • Employ standard synthesis cycles:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with trichloroacetic acid.

      • Coupling: Addition of the next phosphoramidite, activated by a reagent like 5-(ethylthio)-1H-tetrazole.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

    • Keep the final DMT group on (Trityl-On) to facilitate purification.

3. Cleavage and Deprotection:

  • Protocol:

    • Transfer the solid support (CPG) to a screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide.

    • Incubate at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the standard DNA bases and the 8-Amino-dG moiety.

    • Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate to dryness in a vacuum centrifuge.

  • Scientist's Note: While 8-Amino-dG is relatively stable, some highly sensitive adducts require "ultra-mild" deprotection conditions (e.g., using potassium carbonate in methanol) to prevent degradation[14]. Always verify the stability of your specific adduct under standard conditions first.

4. Purification by Reverse-Phase HPLC:

  • Protocol:

    • Resuspend the dried crude oligo in HPLC-grade water.

    • Purify the sample using a reverse-phase C18 column. The "Trityl-On" method is highly effective. The DMT group is lipophilic, causing the full-length product to be retained much longer than the uncapped failure sequences.

    • Collect the major peak corresponding to the Trityl-On product.

    • Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.

    • Neutralize and desalt the purified oligonucleotide using a Sep-Pak cartridge or equivalent.

    • Verify the purity and identity via analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS).

Part B: Preparation of the DNA Vector

1. Vector Linearization:

  • Protocol:

    • Set up a restriction digest to linearize 2-5 µg of your plasmid vector. Using two different restriction enzymes is highly recommended to prevent vector self-ligation and ensure directional cloning[15].

    • Incubate at the appropriate temperature (usually 37°C) for 2-4 hours to ensure complete digestion.

    • Run a small aliquot on a 1% agarose gel to confirm complete linearization (i.e., the disappearance of the supercoiled band and the appearance of a single band at the correct linear size).

2. Vector Dephosphorylation (Critical Step):

  • Protocol:

    • To the completed digest, add a thermostable alkaline phosphatase (e.g., Shrimp Alkaline Phosphatase, SAP).

    • Incubate according to the manufacturer's protocol (e.g., 37°C for 30 minutes).

    • Inactivate the phosphatase by heating (e.g., 65°C for 15 minutes).

  • Scientist's Note: This step is crucial for reducing background colonies containing only the re-ligated vector. By removing the 5' phosphates from the vector, T4 DNA ligase cannot rejoin the vector ends[9].

3. Purification of Linearized Vector:

  • Protocol:

    • Run the entire dephosphorylated digest reaction on a 1% agarose gel.

    • Carefully excise the DNA band corresponding to the linearized vector using a clean scalpel.

    • Purify the DNA from the agarose slice using a commercial gel extraction kit.

    • Elute in a small volume (20-30 µL) of elution buffer or nuclease-free water. Quantify the DNA concentration.

Part C: Ligation of the Modified Cassette into the Vector

1. Phosphorylation and Annealing of the Oligonucleotide Cassette:

  • Protocol:

    • Chemically synthesized oligos lack the 5' phosphate required for ligation. Set up a phosphorylation reaction for the 8-Amino-dG-containing strand using T4 Polynucleotide Kinase (T4 PNK) and ATP.

    • In the same reaction tube, add an equimolar amount of the complementary, unmodified oligonucleotide.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over 1-2 hours. This anneals the two strands to form a double-stranded cassette with sticky ends compatible with the digested vector.

2. Ligation Reaction:

  • Protocol:

    • Set up the ligation reaction in a microfuge tube on ice. A typical reaction is shown in the table below.

    • Aim for a vector:insert molar ratio of 1:3 to 1:5 to favor the insertion of the cassette[9]. Use an online tool like the NEBioCalculator to determine the correct mass of insert to add.

    • Incubate the reaction at 16°C overnight or at room temperature for 2 hours[10].

Table 1: Example Ligation Reaction Setup

Component Volume Final Concentration
Linearized, Dephosphorylated Vector X µL ~50 ng
Phosphorylated/Annealed Oligo Cassette Y µL 3:1 molar excess
10X T4 DNA Ligase Buffer 2 µL 1X
T4 DNA Ligase 1 µL 400 units

| Nuclease-free Water | to 20 µL | N/A |

Part D: Transformation and Verification

1. Transformation:

  • Protocol:

    • Transform 5-10 µL of the ligation reaction into high-efficiency competent E. coli cells (e.g., DH5α) following a standard heat-shock protocol[15].

    • Plate the cells on an LB agar plate containing the appropriate antibiotic for selection.

    • Incubate overnight at 37°C.

2. Screening and Sequence Verification:

  • Protocol:

    • Pick several colonies and grow them overnight in liquid culture.

    • Perform a plasmid miniprep to isolate the plasmid DNA.

    • Perform a diagnostic restriction digest to confirm the presence of the insert.

    • Crucially, send the purified plasmid for Sanger sequencing. Use primers that flank the insertion site to confirm the correct sequence and orientation of the inserted 8-Amino-dG cassette and to ensure no other mutations have been introduced.

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
No/Few Colonies Inefficient ligation; inactive ligase; poor transformation efficiency. Check ligase buffer (thaw properly as ATP degrades). Use a control ligation (vector + known good insert). Use a new batch of competent cells and verify their efficiency.
Many Colonies, All are Vector-Only Incomplete vector digestion; failed dephosphorylation; vector self-ligation. Ensure initial digest is complete. Always perform the dephosphorylation step. Purify the linearized vector by gel extraction to remove any uncut plasmid.
Incorrect Insert Sequence Errors during oligonucleotide synthesis. Ensure high-quality phosphoramidites were used. Review HPLC and MS data for the purified oligo to confirm its identity before ligation.

| Colonies Contain Deletions/Mutations | Nuclease contamination; instability of the adduct in E. coli. | Use nuclease-free water and tips. Consider using a repair-deficient E. coli strain if the lesion is being actively repaired/excised by the host. |

Visualization of the 8-Amino-dG Lesion

The chemical modification at the C8 position of guanine introduces a bulky amino group into the major groove of the DNA double helix.

Caption: Schematic of 8-Amino-dG within a DNA duplex.

References

  • Site-specifically located 8-amino-2′-deoxyguanosine: thermodynamic stability and mutagenic properties in Escherichia coli - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • The role of UV-DDB in processing 8-oxoguanine during base excision repair - PMC - NIH. (2022, October 28). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • On the Role of Molecular Conformation of the 8-Oxoguanine Lesion in Damaged DNA Processing by Polymerases | Journal of Chemical Information and Modeling - ACS Publications. (2023, February 24). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Site-Specific Incorporation of N-(2'-Deoxyguanosine-8-yl)-6-aminochrysene Adduct in DNA and Its Replication in Human Cells - PubMed. (2020, July 20). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Protocol - How to Ligate Plasmid DNA - Addgene. (n.d.). Addgene. Retrieved February 5, 2026, from [Link]

  • The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC. (2022, November 27). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • 8-Amino-dG-CE Phosphoramidite - Glen Research. (n.d.). Glen Research. Retrieved February 5, 2026, from [Link]

  • Protocol for ligation of insert DNA into plasmid vector DNA - iGEM. (n.d.). iGEM. Retrieved February 5, 2026, from [Link]

  • This compound, 8-Amino-dG Oligonucleotide Modification - Bio-Synthesis Inc. (n.d.). Bio-Synthesis Inc. Retrieved February 5, 2026, from [Link]

  • Site-specific incorporation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) into oligonucleotides using modified 'ultra-mild' DNA synthesis - ResearchGate. (2018, August 5). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - Frontiers. (n.d.). Frontiers. Retrieved February 5, 2026, from [Link]

  • Cloning Genes-of-Interest into a Plasmid Vector. (n.d.). Oxford Genetics. Retrieved February 5, 2026, from [Link]

  • Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Enzymatic ligation strategies to prepare long modified RNA... - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - NIH. (2022, December 3). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Analog Phosphoramidites for DNA Damage/Repair - Glen Research. (n.d.). Glen Research. Retrieved February 5, 2026, from [Link]

  • Custom Cloning Vector Prep Guide. (n.d.). SGI-DNA. Retrieved February 5, 2026, from [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.). Twist Bioscience. Retrieved February 5, 2026, from [Link]

Sources

Using 8-Amino-dG to stabilize antigene oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stabilizing Antigene Oligonucleotides with 8-Amino-2'-deoxyguanosine (8-Amino-dG)

Executive Summary

Antigene therapy, which utilizes Triplex Forming Oligonucleotides (TFOs) to bind directly to double-stranded genomic DNA (dsDNA), offers the potential for direct transcriptional silencing at the promoter level.[1] However, the clinical translation of TFOs has been historically hindered by the instability of the DNA triple helix at physiological pH and intracellular salt concentrations.[1]

This Application Note details the use of This compound (8-Amino-dG) , a hyper-stabilizing nucleoside modification.[1][2] By substituting native Guanine with 8-Amino-dG in G-rich TFOs, researchers can significantly increase the melting temperature (


) of the triplex and enable stable binding at neutral pH without reliance on high magnesium concentrations.[1]

Key Advantages of 8-Amino-dG:

  • Physiological Stability: Stabilizes triplex formation at pH 7.2–7.4.[1][2]

  • High Affinity: Adds stabilizing H-bonds and favorable electronic stacking interactions to the Hoogsteen face.

  • Specificity: Maintains high sequence selectivity for G-C rich target sites.

Scientific Mechanism: The 8-Amino-dG Advantage[1]

The primary challenge in antigene design is the repulsion between the three negatively charged phosphate backbones and the requirement for protonation in certain motifs (e.g., Cytosine N3).[1]

In Purine-motif TFOs (G-rich strands binding in the antiparallel orientation), the third strand binds via Reverse Hoogsteen hydrogen bonds.[1] The introduction of an amino group at the C8 position of Guanine creates 8-Amino-dG .[1][2]

Structural Impact[1][3][4]
  • Electronic Stabilization: The electron-donating amino group at C8 alters the electronic distribution of the purine ring, enhancing the stacking enthalpy with adjacent bases in the triplex.[1][2]

  • Hydrogen Bonding: Evidence suggests the 8-amino group can participate in additional hydrogen bonding networks or water-mediated bridges that stabilize the G*G:C triplet (where * denotes the Hoogsteen bond).[1][2][3]

  • Conformational Bias: 8-substituted purines often favor the syn conformation; however, in the context of specific triplex motifs, 8-Amino-dG accommodates the required geometry to lock the TFO into the major groove of the dsDNA.[1]

Mechanism Visualization

TriplexStabilization Target Target dsDNA (Duplex) Instability Instability at pH 7.4 (Charge Repulsion) Target->Instability + Natural TFO StableTriplex Stable Triplex (Physiological Conditions) Target->StableTriplex + 8-Amino-dG TFO TFO_Nat Natural TFO (G-rich) TFO_Nat->Instability TFO_Mod 8-Amino-dG TFO TFO_Mod->StableTriplex Mechanism Mechanism: 1. C8-Amino Stacking 2. H-Bond Enhancement Mechanism->StableTriplex

Figure 1: Comparative pathway of triplex formation. 8-Amino-dG overcomes the charge repulsion and pH sensitivity inherent in natural TFOs.[1][2]

Experimental Protocol: Synthesis and Handling

Critical Warning: 8-Amino-dG is highly susceptible to oxidative degradation during the deprotection step.[1][2] Standard ammonium hydroxide deprotection will destroy the modification .[1] You must follow the oxidative protection protocol below.

Materials Required
  • Monomer: 8-Amino-dG-CE Phosphoramidite (Glen Research or equivalent).[1][2]

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (Standard).[1][2]

  • Deprotection Reagent: Ammonium Hydroxide (

    
    ) + 0.1 M 2-Mercaptoethanol .[1][2][4]
    
Step-by-Step Synthesis Workflow
  • Coupling:

    • Dilute 8-Amino-dG phosphoramidite to 0.1 M in anhydrous acetonitrile.

    • Coupling Time: Increase coupling time to 6–10 minutes (compared to 2 min for standard bases) to ensure high efficiency due to the steric bulk of the C8 modification.

    • Note: No changes are needed for the oxidation or capping cycles.

  • Cleavage and Deprotection (The "Safe" Method):

    • Preparation: Prepare a fresh solution of concentrated Ammonium Hydroxide (30%) containing 0.1 M 2-Mercaptoethanol . The thiol acts as a scavenger to prevent the oxidation of the 8-amino group to 8-oxo species or ring-opened byproducts.[1][2]

    • Incubation: Incubate the column/beads in this solution at 55°C for 17–20 hours .

    • Alternative: For UltraMild compatible oligos, use Potassium Carbonate in Methanol, but the mercaptoethanol method is the gold standard for this specific base.[1][2]

  • Purification:

    • DMT-On: Perform purification in DMT-ON mode if using cartridges.[1]

    • HPLC: Use a neutral pH buffer system (Triethylammonium Acetate, pH 7.0).[1][2] Avoid highly acidic conditions during purification to prevent depurination, although 8-Amino-dG is relatively stable.[1][2]

    • Desalting: Ensure complete removal of 2-mercaptoethanol via size-exclusion chromatography (e.g., NAP-10 columns) or precipitation.[1]

Workflow Diagram

SynthesisProtocol Step1 1. Solid Phase Synthesis (Coupling: 6-10 mins) Step2 2. Cleavage & Deprotection CRITICAL STEP Step1->Step2 Step3 Reagent: NH4OH + 0.1M 2-Mercaptoethanol (55°C, 17 hrs) Step2->Step3 Step4 3. Purification (HPLC) Buffer: TEAA pH 7.0 Step3->Step4 Step5 4. Isolation Remove Thiol via Desalting Step4->Step5

Figure 2: The 8-Amino-dG synthesis workflow emphasizing the critical oxidative protection step.

Validation: Assessing Triplex Stability

To confirm the efficacy of your 8-Amino-dG TFO, you must perform a Thermal Melting (


) analysis comparing the modified TFO against a wild-type (unmodified) control.[1]
Protocol: UV Thermal Melting Analysis
  • Buffer Preparation:

    • Prepare "Physiological Binding Buffer": 10 mM Sodium Phosphate (pH 7.2), 140 mM KCl, 1 mM

      
      .[1][2]
      
    • Note: Standard TFOs often require pH 5.5–6.[1]0. Testing at pH 7.2 demonstrates the unique value of 8-Amino-dG.[1][2]

  • Sample Setup:

    • Duplex Target: 1.0 µM (dsDNA target sequence).

    • TFO: 1.5 µM (Slight excess to ensure saturation).

    • Mix Target and TFO in the buffer.

  • Annealing:

    • Heat to 90°C for 5 minutes.

    • Slow cool (0.5°C/min) to room temperature to allow triplex formation.

  • Measurement:

    • Monitor Absorbance at 260 nm (or 295 nm for specific triplex transitions) while ramping temperature from 20°C to 90°C at 0.5°C/min.

  • Data Interpretation:

    • Biphasic Transition: You may see two transitions.[1] The lower

      
       is usually the Triplex 
      
      
      
      Duplex + TFO dissociation.[1][2] The higher
      
      
      is the Duplex denaturation.[1]
    • Success Criteria: The 8-Amino-dG TFO should show a Triplex dissociation

      
       significantly higher (
      
      
      
      C) than the unmodified control, or the appearance of a triplex transition at pH 7.2 where the control shows none.
Expected Data Summary
VariableUnmodified TFO (Control)8-Amino-dG Modified TFO
pH Condition pH 6.0 (Acidic)pH 7.2 (Physiological)
Triplex

~35°C (Unstable)> 55°C (Stable)
Magnesium Req. High (>10 mM)Low (1 mM)
Binding Mode pH DependentpH Independent

Troubleshooting & Optimization

  • Low Yield: Check the coupling time. The bulky amino group requires extended coupling (6–10 mins). Ensure the amidite is dissolved in anhydrous acetonitrile (<30 ppm water).[1]

  • Degradation: If the mass spec shows a mass +16 Da (Oxidation), the 2-mercaptoethanol was either omitted, too old, or removed too slowly after deprotection.[1][2]

  • Precipitation: 8-Amino-dG oligonucleotides can be more hydrophobic.[1][2] Ensure proper equilibration of C18 columns during HPLC.

References

  • Mechanism of Stabilization

    • DNA-triplex stabilizing properties of 8-aminoguanine.[1][2][4][3][5]

    • Source: PubMed Central (NIH) / Nucleic Acids Research.
    • Link: [Link]

  • Synthesis & Deprotection Protocol

    • 8-Amino-dG-CE Phosphoramidite Product & Handling Guide.
    • Source: Glen Research.[4]

    • Link: [Link]

  • Thermodynamic Analysis

    • Triple helix stabilization properties of oligonucleotides containing this compound.
    • Source: PubMed.
    • Link: [Link]

  • Structural Context

    • The effect of amino groups on the stability of DNA duplexes and triplexes.[1][2][4][5][6]

    • Source: Nucleic Acids Research.[7]

    • Link: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Deprotection of 8-Amino-dG Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the successful incorporation and deprotection of 8-Amino-dG phosphoramidites in oligonucleotide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of working with this modified nucleoside. As Senior Application Scientists, we've compiled field-proven insights and troubleshooting strategies to ensure you achieve high-quality, full-length oligonucleotides.

The 8-amino-dG modification is valuable for applications like triplex formation due to the extra amino group enhancing duplex stability.[1] However, its unique protecting group requires specific deprotection conditions that differ from standard protocols. This guide will walk you through the chemistry, potential pitfalls, and optimized solutions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the deprotection of oligonucleotides containing 8-Amino-dG.

Question 1: My mass spectrometry results show a persistent +27 Da adduct on my 8-Amino-dG residue. What is happening?

Answer:

A +27 Da addition to your 8-Amino-dG residue strongly indicates incomplete removal of the dimethylaminomethylene protecting group from the 8-amino position. Standard deprotection conditions, such as using only concentrated ammonium hydroxide at room temperature, are often insufficient to completely remove this group.[2]

Causality: The dimethylaminomethylene group is more robust than standard acyl protecting groups on other nucleobases. The lone pair of electrons on the 8-amino group delocalizes into the purine ring, strengthening the bond to the protecting group and making it less susceptible to standard ammonolysis at room temperature.

Solution:

To ensure complete deprotection, a more rigorous and specific protocol is required. The addition of a thiol scavenger is crucial to prevent oxidative side reactions, and elevated temperatures are necessary to drive the deprotection to completion.

Recommended Protocol:

  • Prepare the Deprotection Solution: Use a fresh solution of concentrated ammonium hydroxide containing 0.1 M 2-mercaptoethanol. This equates to approximately 7 µL of 2-mercaptoethanol per 1 mL of ammonium hydroxide.

  • Cleavage and Deprotection:

    • Add the deprotection solution to the solid support containing your synthesized oligonucleotide.

    • Incubate the sealed vial at 55°C for 20 hours.[3]

  • Post-Deprotection Processing: After incubation, proceed with your standard workup, which may include evaporation of the ammonia, desalting, or purification by HPLC.

Question 2: After deprotection, I'm observing significant degradation of my oligonucleotide, particularly at the 8-Amino-dG position. What could be the cause?

Answer:

Oligonucleotide degradation, especially at the 8-Amino-dG site, during deprotection is often due to oxidative damage. The 8-Amino-dG nucleoside is more susceptible to oxidation than standard dG, and this is exacerbated at the elevated temperatures required for deprotection.

Causality: The 8-amino group increases the electron density of the purine ring system, making it more prone to oxidation. At 55°C, residual oxygen in the deprotection solution can lead to the formation of lesions like 8-oxo-dG or other degradation products.

Solution:

The key is to maintain an oxygen-free environment and use a scavenger to quench any reactive oxygen species that may form.

Preventative Measures:

  • Use a Scavenger: 2-mercaptoethanol in the deprotection solution is essential not only for preventing side reactions but also for acting as an antioxidant.

  • Fresh Reagents: Always use a fresh, unopened bottle of concentrated ammonium hydroxide. Older bottles may have a lower concentration of ammonia gas and potentially more dissolved oxygen.[4][5]

  • Inert Atmosphere (Optional but Recommended): For highly sensitive sequences, purging the vial with argon or nitrogen before sealing and heating can further minimize oxidation.

Question 3: My final product shows a mixture of the desired product and a species with a mass corresponding to an exchange of the 8-amino protecting group. Why is this occurring?

Answer:

This side reaction is a known issue when using elevated temperatures with ammonium hydroxide for 8-Amino-dG deprotection. It involves the exchange of the dimethylamine moiety of the protecting group with ammonia from the deprotection solution.[2]

Causality: At elevated temperatures, the equilibrium between the protected 8-amino group and the deprotected form can be complicated by a competing reaction where ammonia acts as a nucleophile, displacing dimethylamine to form an 8-amino-N-formyl intermediate, which can then be further modified.

Solution:

Adhering strictly to the recommended protocol of ammonium hydroxide with 0.1 M 2-mercaptoethanol at 55°C for 20 hours is the most reliable method to minimize this side reaction and ensure complete removal of the original protecting group.[3] While other "UltraFAST" deprotection methods exist for standard oligonucleotides, they may not be suitable for 8-Amino-dG due to the specific reactivity of its protecting group.

Frequently Asked Questions (FAQs)

What is the standard recommended deprotection protocol for oligonucleotides containing 8-Amino-dG?

The standard and most reliable protocol is to use concentrated ammonium hydroxide containing 0.1 M 2-mercaptoethanol, heating at 55°C for 20 hours.[3] This combination of extended time, elevated temperature, and a scavenger ensures complete removal of the dimethylaminomethylene protecting group while minimizing degradation.

Why is 2-mercaptoethanol essential in the deprotection solution?

2-mercaptoethanol serves two critical functions:

  • Antioxidant: It prevents the oxidative degradation of the electron-rich 8-Amino-dG nucleoside, which is particularly vulnerable at the high temperatures required for deprotection.

  • Scavenger: It helps to prevent potential side reactions, ensuring a cleaner deprotection process.

Can I use faster deprotection methods like AMA for oligonucleotides with 8-Amino-dG?

While AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) is excellent for rapid deprotection of standard oligonucleotides (e.g., 5-10 minutes at 65°C), it is not recommended for 8-Amino-dG without specific validation.[4][6] The reactivity of the dimethylaminomethylene protecting group is different from standard acyl protecting groups, and AMA may lead to incomplete deprotection or other side reactions. Stick to the validated ammonium hydroxide/2-mercaptoethanol method.

How does the choice of protecting groups on other standard bases (dA, dC, dG) impact the deprotection of 8-Amino-dG?

The deprotection of 8-Amino-dG is the rate-limiting step. The recommended 20-hour incubation at 55°C is more than sufficient to remove standard protecting groups like isobutyryl-dG (iBu-dG), benzoyl-dA (Bz-dA), and benzoyl-dC (Bz-dC).[4] Therefore, you do not need to use "fast" deprotecting phosphoramidites for the other bases when incorporating 8-Amino-dG.

What are the recommended storage conditions for 8-Amino-dG phosphoramidite?

Like most phosphoramidites, 8-Amino-dG should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] It is crucial to prevent exposure to moisture and oxygen to maintain its integrity and ensure high coupling efficiency during synthesis.

Data and Protocols

Table 1: Comparison of Deprotection Conditions
Deprotection MethodReagentTemperature (°C)TimeSuitability for 8-Amino-dGReference
Standard (Recommended) Conc. NH₄OH with 0.1M 2-mercaptoethanol5520 hoursExcellent
Standard AmmonolysisConc. NH₄OHRoom Temp17 hoursPoor (Incomplete Deprotection)
UltraFASTAMA (NH₄OH / Methylamine)655-10 minNot Recommended
UltraMILDK₂CO₃ in MethanolRoom Temp4 hoursNot Recommended
Experimental Protocol: Deprotection of 8-Amino-dG Containing Oligonucleotides
  • Reagent Preparation:

    • Dispense the required volume of fresh, concentrated ammonium hydroxide into a clean vial.

    • Add 2-mercaptoethanol to a final concentration of 0.1 M (e.g., 7 µL per 1 mL of NH₄OH).

    • Mix thoroughly.

  • Cleavage from Support:

    • Add the prepared deprotection solution to the synthesis column or vial containing the CPG-bound oligonucleotide. Use a sufficient volume to fully immerse the support (typically 1-2 mL).

    • Allow the solution to pass through the support and collect it in a screw-cap, pressure-tight vial.

    • Rinse the support with a small additional volume of the deprotection solution and combine the eluents.

  • Deprotection:

    • Securely seal the vial.

    • Place the vial in a heating block or oven pre-heated to 55°C.

    • Incubate for 20 hours.

  • Work-up:

    • After 20 hours, remove the vial and allow it to cool to room temperature.

    • Evaporate the ammonium hydroxide/2-mercaptoethanol solution using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer or water for downstream purification and analysis.

Visual Workflows

Deprotection Workflow for 8-Amino-dG Oligonucleotides

DeprotectionWorkflow cluster_prep Step 1: Preparation cluster_cleavage Step 2: Cleavage & Deprotection cluster_workup Step 3: Work-up cluster_analysis Step 4: Analysis prep_reagent Prepare Fresh Deprotection Solution (NH₄OH + 0.1M 2-Mercaptoethanol) cleave Add solution to solid support prep_reagent->cleave incubate Incubate at 55°C for 20 hours cleave->incubate cool Cool to Room Temperature incubate->cool evaporate Evaporate Solution cool->evaporate resuspend Resuspend Oligo evaporate->resuspend analysis Purification (HPLC) & QC (Mass Spectrometry) resuspend->analysis TroubleshootingTree start Analysis shows unexpected product(s) mass_check What does Mass Spec show? start->mass_check plus_27 Mass is +27 Da on 8-Amino-dG mass_check->plus_27 +27 Da degradation Broad peaks or lower mass species mass_check->degradation Degradation incomplete_deprotection Incomplete Deprotection of Dimethylaminomethylene Group plus_27->incomplete_deprotection oxidation Oxidative Degradation degradation->oxidation solution1 Solution: 1. Ensure 20-hour incubation at 55°C. 2. Use fresh NH₄OH. incomplete_deprotection->solution1 solution2 Solution: 1. Confirm 0.1M 2-mercaptoethanol was added. 2. Use fresh reagents. oxidation->solution2

Caption: Decision tree for troubleshooting 8-Amino-dG deprotection.

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved February 5, 2026, from [Link]

  • Glen Research. (n.d.). 8-Amino-dG-CE Phosphoramidite. Retrieved February 5, 2026, from [Link]

  • B. C. Froehler, et al. (1996). 8-Amino-2'-deoxyguanosine Incorporation into Oligomeric DNA. Nucleic Acids Research, 24(19), 3815–3819. [Link]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved February 5, 2026, from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved February 5, 2026, from [Link]

  • Bio-Synthesis Inc. (n.d.). This compound, 8-Amino-dG Oligonucleotide Modification. Retrieved February 5, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: 8-Amino-2'-deoxyguanosine Stability & Handling

[1]

Executive Summary & Chemical Profile[1]

This compound (8-Amino-dG) is a modified nucleoside analog primarily used in mutagenesis studies and as a probe for DNA damage mechanisms.[1] Structurally, it possesses an amino group at the C8 position of the guanine base.

Critical Stability Warning: Unlike canonical nucleosides, 8-Amino-dG is highly susceptible to aerial oxidation .[1] While stable as a lyophilized powder at -20°C, it degrades rapidly in solution if exposed to oxygen, converting into spiroiminodihydantoin and other oxidation products.

PropertySpecification
Molecular Weight 282.26 g/mol
Primary Hazard Oxidative degradation (leads to "browning" of solution)
Solubility DMSO (Recommended), DMF; Low solubility in water
Stock Concentration Recommended: 10–50 mM in anhydrous DMSO
Storage Temp -20°C (Long-term: -80°C recommended for solutions)

Preparation & Storage Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock solution minimizing oxidative damage.

Reagents Required:

  • This compound (Lyophilized powder)[1]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered[1]

  • Argon or Nitrogen gas stream

Workflow:

  • Equilibrate: Allow the vial of lyophilized 8-Amino-dG to reach room temperature before opening. Reason: Prevents condensation of atmospheric moisture, which accelerates degradation.[1]

  • Weighing: Weigh the desired amount (e.g., 2.8 mg for 1 mL of 10 mM solution) in a low-humidity environment.

  • Dissolution: Add anhydrous DMSO. Vortex rigorously until fully dissolved.

    • Note: Do not use water or aqueous buffers for the master stock. Aqueous solutions accelerate deamination and oxidation.

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the solution for 30 seconds to displace oxygen.

  • Aliquoting: Dispense into single-use, light-protective (amber) microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store immediately at -20°C or -80°C.

Protocol B: Quality Control (Self-Validating Step)

Objective: Verify concentration and integrity before experimental use.

Principle: The 8-amino substituent has a negligible effect on the molar extinction coefficient (

12
  • Reference

    
    :  ~11,700 M⁻¹cm⁻¹ (approximate to dG).[1]
    

Steps:

  • Thaw a single aliquot on ice.

  • Dilute 1:100 in neutral buffer (e.g., PBS, pH 7.4).

  • Measure Absorbance at 260 nm (

    
    ) and 280 nm (
    
    
    ).[1]
  • Validation Criteria:

    • Concentration:

      
      .[1]
      
    • Purity Ratio: The

      
       ratio should be consistent with guanine derivatives (~1.6–1.8).[1] A significant drop indicates protein contamination or solvent degradation.
      

Workflow Visualization

StockPrepStartLyophilized 8-Amino-dG(-20°C Storage)Step1Equilibrate to RT(Prevent Condensation)Start->Step1Step2Dissolve in Anhydrous DMSO(Avoid Water)Step1->Step2Step3Purge with Argon/N2(Critical: Prevent Oxidation)Step2->Step3Step4Aliquot into Amber Tubes(Single Use)Step3->Step4Step5Store at -20°C or -80°CStep4->Step5QCQC Check: UV A260(Verify Concentration)Step5->QCBefore Use

Figure 1: Optimized workflow for the preparation and storage of oxidation-sensitive 8-Amino-dG stock solutions.

Troubleshooting Guide & FAQs

Issue 1: Solution Discoloration

Observation: The clear DMSO stock solution has turned yellow or light brown after thawing. Diagnosis: Oxidative Degradation. 8-Amino-dG is highly sensitive to aerial oxidation.[1][3] The "browning" indicates the formation of oxidation byproducts (e.g., spiroiminodihydantoin). Corrective Action:

  • Immediate: Discard the aliquot. Do not use for sensitive kinetic or structural studies.

  • Prevention: Ensure tight sealing and use an inert gas overlay (Argon) before freezing future stocks.[1]

Issue 2: Precipitation upon Thawing

Observation: White crystals or turbidity visible at the bottom of the tube. Diagnosis: Solubility Limit Exceeded / Moisture Contamination. DMSO is hygroscopic. If the tube was not tightly sealed, water absorption may have lowered the solubility of the compound. Corrective Action:

  • Step 1: Warm the solution to 37°C for 5–10 minutes and vortex vigorously.

  • Step 2: If precipitate remains, spin down (10,000 x g, 1 min). Measure the concentration of the supernatant using UV absorbance (Protocol B) to determine the actual remaining concentration.

Issue 3: Inconsistent Experimental Results

Observation: Replicates show high variability in mutagenesis or binding assays. Diagnosis: Freeze-Thaw Damage. Repeated freeze-thaw cycles introduce oxygen and moisture, degrading the 8-amino moiety.[1] Corrective Action:

  • Never re-freeze an aliquot. Use "Single-Use" aliquots (e.g., 10–20 µL volumes).

Frequently Asked Questions (FAQs)

Q: Can I dissolve 8-Amino-dG directly in water or PBS? A: Not recommended for stock solutions. While it has limited solubility in water, aqueous solutions are less chemically stable for long-term storage than DMSO.[1] Prepare a high-concentration stock in DMSO and dilute into aqueous buffer immediately prior to the experiment (keeping DMSO < 1% final volume).[1]

Q: How does 8-Amino-dG differ from 8-Oxo-dG in terms of stability? A: Both are C8-modified guanines, but 8-Amino-dG is generally more susceptible to oxidation than 8-Oxo-dG.[1] While 8-Oxo-dG is a stable biomarker of oxidative stress, 8-Amino-dG is often a transient intermediate or a probe that rapidly converts to other species if not handled under inert conditions [1].[1]

Q: What is the shelf life of the stock solution at -20°C? A:

  • Lyophilized Powder: > 2 years (if desiccated).[1]

  • DMSO Solution (-20°C): 3–6 months (if purged with Argon).[1]

  • DMSO Solution (-80°C): 6–12 months.[1]

References

  • Chemical Profile & Oxidation Sensitivity

    • Topic: Susceptibility of 8-aminoguanine derivatives to facile aerial oxidation.[1][3]

    • Source: BenchChem. "this compound Structure and Properties."[1]

  • Thermodynamic Stability & UV Properties

    • Topic: Confirmation that the 8-amino substituent has negligible effect on and duplex stability d
    • Source: NIH / Nucleic Acids Research. "Site-specifically located this compound: thermodynamic stability and mutagenic properties."
    • URL:[Link]

  • General Nucleoside Handling

    • Topic: Standard protocols for dissolving and storing modified nucleosides in DMSO.
    • Source: Cayman Chemical.[4][5][6] "8-Hydroxy-2'-deoxyguanosine Product Information" (Applied as proxy for general C8-modified dG handling).

Validation & Comparative

Comparative binding affinity of TFOs with 8-Amino-dG vs 8-Amino-dA

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 8-Amino-2'-deoxyguanosine (8-Amino-dG) and 8-Amino-2'-deoxyadenosine (8-Amino-dA) modifications in Triplex-Forming Oligonucleotides (TFOs).

Executive Summary

In the design of Triplex-Forming Oligonucleotides (TFOs), unmodified DNA often suffers from low binding affinity and pH dependence (specifically for cytosine-rich motifs). The introduction of an amino group at the C8 position of purines is a proven strategy to enhance Hoogsteen binding stability.[1]

The Verdict:

  • 8-Amino-dG is the high-impact stabilizer . It offers a dramatic increase in thermal stability (

    
     to 
    
    
    
    per substitution) and solves a critical structural problem: it destabilizes competing G-quadruplex (G4) structures while stabilizing the triplex. It is essential for G-rich TFOs targeting GC-rich duplexes.
  • 8-Amino-dA is a precision stabilizer . It provides moderate but consistent stabilization (

    
     to 
    
    
    
    per substitution) for A-rich TFOs. Its primary mechanism involves hydration spine integration and forming an additional H-bond with thymine, making it ideal for targeting AT-rich regions without inducing off-target structural polymorphs.

Mechanistic Foundations

The 8-amino modification alters the electronic and steric properties of the purine base, favoring the syn conformation in monomers but adopting specific stabilizing interactions in the context of a triple helix.

This compound (8-Amino-dG)[2][3]
  • Target Triplet: Stabilizes GGC (Antiparallel Purine Motif) and enables G CG (Recognition of Cytosine inversions).

  • Mechanism:

    • Extra Hydrogen Bond: The 8-amino group (donor) forms a non-canonical Hoogsteen hydrogen bond with the O2 of Cytosine (in GCG) or interacts favorably with the phosphate backbone/hydration layer in GGC.

    • G-Quadruplex Inhibition: Unmodified G-rich TFOs spontaneously form G-quadruplexes (G4) in physiological

      
      , which competes with triplex formation. The 8-amino group at C8 sterically clashes with the syn-glycosidic conformation required for certain G4 topologies, effectively "forcing" the strand into a triplex-competent state.
      
    • Electronic Effect: The electron-donating amino group increases the pKa of N7, enhancing H-bonding strength.

8-Amino-2'-deoxyadenosine (8-Amino-dA)
  • Target Triplet: Stabilizes AAT (Antiparallel Purine Motif) and A TA (Recognition of Thymine).

  • Mechanism:

    • Purine-Pyrimidine Bridge: The 8-amino group acts as a hydrogen bond donor to the O2 of Thymine in the Watson-Crick duplex. This "bridging" interaction locks the TFO into the major groove.

    • Spine of Hydration: The amino group integrates into the "spine of hydration" running along the minor-major groove (mM groove), reducing the entropic cost of binding.

Structural Interaction Map (Graphviz)

TriplexMechanism cluster_0 TFO Modification cluster_1 Target Duplex Base cluster_2 Stabilization Outcome Node8AdG 8-Amino-dG TargetG Guanine (Duplex) Node8AdG->TargetG Standard Motif TargetC Cytosine (Duplex) Node8AdG->TargetC H-bond (N8->O2) AntiG4 Inhibits G-Quadruplex Node8AdG->AntiG4 Steric Clash (Syn) Node8AdA 8-Amino-dA TargetA Adenine (Duplex) Node8AdA->TargetA Standard Motif TargetT Thymine (Duplex) Node8AdA->TargetT H-bond (N8->O2) StabGGC G*GC Triplet (High Stability) TargetG->StabGGC StabGCG G*CG Triplet (Unique Recognition) TargetC->StabGCG StabAAT A*AT Triplet (Mod. Stability) TargetA->StabAAT TargetT->StabAAT

Caption: Structural logic of 8-amino purine stabilization. 8-Amino-dG provides dual utility by stabilizing triplets and inhibiting competing G4 structures.

Comparative Performance Data

The following data summarizes the thermodynamic impact of these modifications. Values are derived from UV melting experiments (


) in standard triplex buffers (100 mM NaCl, 10-20 mM 

, pH 7.0).
Feature8-Amino-dG (G)8-Amino-dA (A)
Primary Triplet GGC (G binds GC pair)AAT (A binds AT pair)
Secondary Triplet GCG (G binds CG pair)ATA (A binds TA pair)

(per mod)
+6°C to +15°C +2°C to +5°C
Binding Energy (

)
~ -1.5 to -2.0 kcal/mol~ -0.8 to -1.4 kcal/mol
pH Dependence Functional at neutral pH (replaces C+)Functional at neutral pH
Structural Effect Destabilizes G-Quadruplexes Stabilizes Hydration Spine
Best Application G-rich TFOs; GC-rich targetsA-rich TFOs; AT-rich targets

Key Insight: While 8-Amino-dA is a reliable stabilizer, 8-Amino-dG is a structural enabler . Without 8-Amino-dG, G-rich TFOs often fail to bind because they fold into G-quadruplexes instead. 8-Amino-dG forces the linear conformation required for triplex binding.

Experimental Protocols

Synthesis and Deprotection

Both phosphoramidites are compatible with standard automated DNA synthesis but require specific deprotection conditions to prevent degradation of the 8-amino group.

Reagents:

  • 8-Amino-dG-CE Phosphoramidite: (Glen Research Cat# 10-1079)

  • 8-Amino-dA-CE Phosphoramidite: (Glen Research Cat# 10-1086)

  • Deprotection Solution: 0.1M 2-mercaptoethanol in Ammonium Hydroxide.

Workflow:

  • Coupling: Use standard DNA coupling protocols (no extended time needed).

  • Cleavage/Deprotection:

    • Incubate in NH₄OH containing 0.1M 2-mercaptoethanol .

    • Temperature: 55°C for 17-24 hours .

    • Note: The mercaptoethanol is critical to prevent oxidative degradation of the electron-rich 8-amino purine during the basic deprotection step.

  • Purification: DMP-on purification (Reverse Phase HPLC) is recommended to separate full-length product from failure sequences.

Melting Temperature ( ) Analysis

To verify binding affinity, perform a UV-melting curve analysis.

  • Buffer Preparation: 10 mM Sodium Cacodylate (pH 6.8 - 7.2), 100 mM NaCl, 10 mM

    
    .
    
  • Sample Prep: Mix TFO and Target Duplex (hairpin or separate strands) at 1:1 stoichiometry (typically 1-2

    
    M).
    
  • Annealing: Heat to 90°C for 5 min, cool slowly to room temperature over 2 hours.

  • Measurement:

    • Monitor absorbance at 260 nm (duplex/triplex) and 295 nm (G-quadruplex check).

    • Ramp: 10°C to 90°C at 0.5°C/min.

  • Data Interpretation: Look for two transitions. The lower

    
     is usually the Triplex 
    
    
    
    Duplex + TFO transition. The higher
    
    
    is the Duplex denaturation.

References

  • Soliva, R. et al. (2000). DNA-triplex stabilizing properties of 8-aminoguanine.[2] Nucleic Acids Research.[2][3] Link

  • Cubero, E. et al. (2002). Hoogsteen-based parallel-stranded duplexes of DNA. The effect of 8-amino derivatives. Journal of the American Chemical Society. Link

  • Glen Research. 8-Amino-dA and 8-Amino-dG Phosphoramidites.[4] Product Guide. Link

  • Aviñó, A. et al. (2002). 8-Aminoguanine: A powerful tool for the destabilization of G-quadruplexes. Nucleic Acids Research.[2][3] Link

  • Fox, K.R. (2000). Triplex-forming properties of 7-deaza-dG and 8-amino-dA. Nucleic Acids Research.[2][3] Link

Sources

Publish Comparison Guide: Structural Analysis of 8-Amino-dG Mismatches Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Amino-2'-deoxyguanosine (8-Amino-dG) is a potent mutagenic DNA lesion, often resulting from exposure to 2-nitropropane or oxidative stress. Unlike its well-known counterpart 8-oxo-dG , which frequently adopts a syn conformation to pair with Adenine (Hoogsteen pairing), 8-Amino-dG exhibits a deceptive structural mimicry of native guanine.

This guide evaluates the performance of Solution-State NMR Spectroscopy as the primary tool for analyzing 8-Amino-dG mismatches. We compare its efficacy against X-ray crystallography and Molecular Dynamics (MD) simulations, demonstrating why NMR is the superior modality for characterizing the dynamic "wobble" and hydration patterns that define this lesion's mutagenicity.

Part 1: Comparative Technology Review

The "Product": NMR Spectroscopy for Lesion Analysis

NMR spectroscopy provides atomic-resolution data on DNA lesions in a physiological solution state. For 8-Amino-dG, which induces subtle thermodynamic destabilization without gross helical distortion, NMR is uniquely capable of detecting transient hydrogen bonding and solvent exchange rates that static methods miss.

Performance Comparison: NMR vs. Alternatives
FeatureNMR Spectroscopy (Recommended)X-Ray Crystallography Molecular Dynamics (MD)
State Solution (Physiological mimic)Solid State (Crystal lattice)In silico (Theoretical)
Dynamic Resolution High: Captures base breathing & tautomerization (

rates).
Low: Freezes dynamic mismatches; crystal packing forces may distort weak lesions.Variable: Dependent on force field accuracy; requires experimental validation (NMR).
Hydrogen Bonding Direct Observation: Imino proton spectra (10-14 ppm) reveal H-bond strength.Inferred: Based on heavy atom distances (N...O, N...N).Calculated: Probabilistic H-bond occupancy.
Sample Requirement High concentration (0.5–1.0 mM), isotopic labeling often required (

N,

C).
High purity, crystallizable sequence (often the bottleneck).Computational power.
Lesion Specificity Excellent for detecting syn vs anti equilibrium via NOE patterns.Good, but may trap a single low-energy conformer.Good for exploring energy landscapes.
Case Study: 8-Amino-dG vs. 8-Oxo-dG

A critical finding in structural biology is the distinct behavior of these two C8-substituted purines. While 8-oxo-dG strongly destabilizes the G:C helix (


 kcal/mol) and prefers the syn conformation to pair with A, 8-Amino-dG behaves like a "stealth" lesion .
  • Thermodynamic Stability: 8-Amino-dG:C duplexes show only mild destabilization (

    
     kcal/mol) compared to native G:C.
    
  • Conformational Preference: NMR data confirms 8-Amino-dG predominantly maintains the anti conformation, preserving Watson-Crick pairing with Cytosine, yet it remains mutagenic (G

    
    T transversions) due to altered electronic properties and minor groove interactions.
    

Part 2: Detailed Structural Analysis & Experimental Data[1][2]

The NMR Signature of 8-Amino-dG

To successfully analyze this lesion, researchers must track specific spectral markers that differentiate it from unmodified dG.

  • Imino Protons (10–14 ppm):

    • G:C Context: The imino proton of 8-Amino-dG in a pair with Cytosine typically resonates near 12.5–13.0 ppm. A sharp peak indicates a stable Watson-Crick H-bond.

    • Mismatch Context (e.g., G:T): In an 8-Amino-dG:T mismatch, the imino signals often shift upfield (10–11 ppm) or broaden significantly due to rapid exchange with solvent, indicative of a "wobble" geometry.

  • Amino Group Protons:

    • The C8-amino group provides an additional exchangeable proton handle. While often broadened by rotation, low-temperature NMR (

      
      C) can sharpen these signals, allowing detection of NOEs to the sugar H1' or H2' protons.
      
  • Glycosidic Bond Angle (

    
    ): 
    
    • Anti: Strong NOE between H8 (or C8-substituent) and H2'/H2''. Weak NOE to H1'.

    • Syn: Strong NOE between H8 (or C8-substituent) and H1'.

    • Observation: 8-Amino-dG typically shows anti NOE patterns (H2' connectivity), unlike 8-oxo-dG which shows strong H1' connectivity in the syn state.

Experimental Protocol: Structural Determination Workflow

Step 1: Sample Preparation

  • Oligonucleotide Synthesis: Synthesize DNA dodecamer (e.g., Dickerson-Drew sequence) containing the site-specific 8-Amino-dG lesion.

  • Buffer Conditions: 10-20 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Solvent: Prepare samples in both 90% H

    
    O/10% D
    
    
    
    O (for exchangeable protons) and 100% D
    
    
    O (for non-exchangeable protons).

Step 2: NMR Data Acquisition

  • 1D

    
    H NMR:  Acquire at varying temperatures (5°C to 60°C) to monitor imino proton melting. Melting temperature (
    
    
    
    ) provides the first quantitative measure of lesion stability.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing times: 50, 150, 250 ms.

    • Goal: Establish sequential connectivity (the "NOE Walk") from Base H6/H8 to Sugar H1'.

  • 2D DQF-COSY: To measure

    
    -coupling constants (
    
    
    
    ), determining sugar pucker (C2'-endo vs C3'-endo).

Step 3: Restraint Generation & Refinement

  • Convert NOE cross-peak volumes into distance constraints (Strong: 1.8-2.5 Å, Medium: 2.5-3.5 Å, Weak: 3.5-5.0 Å).

  • Apply torsion angle restraints based on

    
    -couplings.
    
  • rMD (Restrained Molecular Dynamics): Use Simulated Annealing protocols (e.g., in XPLOR-NIH or AMBER) to fold the DNA structure against these experimental constraints.

Part 3: Visualization of Workflows & Pathways

NMR Structural Determination Pipeline

The following diagram outlines the critical path from sample preparation to validated structure, highlighting the specific experiments required for lesion analysis.

NMR_Workflow Sample Sample Prep (DNA + 8-Amino-dG) Acquisition NMR Acquisition (NOESY, COSY, HSQC) Sample->Acquisition 0.5 mM, pH 7.0 Assignment Resonance Assignment (Sequential Walk) Acquisition->Assignment Identify H1'-H6/H8 connectivity Restraints Restraint Generation (Distance & Dihedral) Assignment->Restraints Convert NOE Vol to Dist Structure Structure Calculation (rMD / Simulated Annealing) Restraints->Structure XPLOR-NIH / AMBER Validation Validation (Back-calculation & RMSD) Structure->Validation Violation Analysis Validation->Restraints Refine

Caption: Step-by-step workflow for determining the solution structure of DNA lesions using NMR restraints.

H-Bonding Topology: 8-Amino-dG vs 8-Oxo-dG

This diagram contrasts the pairing modes. 8-Amino-dG mimics the native Anti conformation, whereas 8-Oxo-dG flips to Syn, altering the genetic code readout.

Pairing_Modes dG Native dG:C (Anti-Anti) Amino 8-Amino-dG:C (Anti-Anti) Stable W-C Pair dG->Amino C8-Amino Sub (Minor Destabilization) Oxo 8-Oxo-dG:A (Syn-Anti) Hoogsteen Pair dG->Oxo C8-Oxo Sub (Major Conformational Change)

Caption: Structural divergence of C8-substituted guanine lesions. 8-Amino-dG retains 'Anti' preference.

References

  • Venkatarangan, L., et al. (2001). "Site-specifically located this compound: thermodynamic stability and mutagenic properties in Escherichia coli."[1] Nucleic Acids Research.[1]

  • Kuryavyi, V., et al. (2010). "Structure-Activity Relationships Reveal Key Features of 8-Oxoguanine: A Mismatch Detection by the MutY Glycosylase." ACS Chemical Biology.

  • Plum, G.E., et al. (1995). "Thermodynamics of O6-methylguanine:C and O6-methylguanine:T base pairs in DNA oligomers." Nucleic Acids Research.[1]

  • Oda, Y., et al. (1991). "NMR studies of a DNA containing 8-hydroxydeoxyguanosine." Nucleic Acids Research.[1]

  • Patel, D.J., et al. (1982). "Structure and dynamics of the DNA double helix in solution." Accounts of Chemical Research.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.